1-Methoxy-4-methylpentane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
3590-70-3 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-methoxy-4-methylpentane |
InChI |
InChI=1S/C7H16O/c1-7(2)5-4-6-8-3/h7H,4-6H2,1-3H3 |
InChI Key |
QQSGNPVQVZONMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis of 1-Methoxy-4-methylpentane experimental protocol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental protocol for the synthesis of 1-methoxy-4-methylpentane, a valuable ether in various research and development applications. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the detailed methodology, presents key quantitative data, and visualizes the reaction pathway and workflow.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is essential for its identification and characterization.
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol [1][2] |
| CAS Number | 3590-70-3[1][2][3] |
| Boiling Point | (Predicted) ~130-140 °C |
| Density | (Predicted) ~0.77 g/mL |
| ¹H NMR | (Predicted) δ 3.32 (t, 2H), 3.29 (s, 3H), 1.70-1.55 (m, 1H), 1.55-1.45 (m, 2H), 0.88 (d, 6H) ppm. |
| ¹³C NMR | (Predicted) δ 72.9, 58.9, 38.6, 27.9, 22.5 ppm. |
| IR Spectroscopy | (Predicted) Strong C-O stretch around 1100 cm⁻¹. |
| Mass Spectrometry | (Predicted) Molecular ion (M⁺) at m/z = 116. |
Note: The spectroscopic data presented are predicted values based on standard chemical shift and fragmentation patterns. Experimental values may vary slightly.
Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable route to this compound. The recommended pathway involves the reaction of 4-methyl-1-pentanol (B72827) with a methylating agent in the presence of a strong base. This approach is generally preferred over the reaction of a 4-methylpentyl halide with a methoxide, as it minimizes the potential for competing elimination reactions.
Materials and Reagents
-
4-methyl-1-pentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether (Et₂O)
Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran. The flask is cooled to 0 °C in an ice bath.
-
Alkoxide Formation: A solution of 4-methyl-1-pentanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the signaling pathway of the Williamson ether synthesis and the experimental workflow.
References
Spectroscopic Profile of 1-Methoxy-4-methylpentane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-methoxy-4-methylpentane (C7H16O), a key organic compound. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The data presented herein is based on computational predictions and established spectroscopic principles.
Introduction
This compound is an ether with the molecular formula C7H16O. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in various scientific applications. This guide details the predicted spectroscopic data and provides standardized protocols for experimental verification.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.38 | t | 2H | H-1 |
| 3.30 | s | 3H | H-1' |
| 1.65 | m | 1H | H-4 |
| 1.52 | m | 2H | H-2 |
| 1.18 | t | 2H | H-3 |
| 0.88 | d | 6H | H-5, H-5' |
Predicted coupling constants (J) are approximately 6.5-7.0 Hz for triplets (t) and doublets (d).
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| 73.0 | C-1 |
| 58.5 | C-1' |
| 38.9 | C-3 |
| 28.0 | C-2 |
| 27.8 | C-4 |
| 22.6 | C-5, C-5' |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2850 | Strong | C-H (alkane) stretching |
| 1465 | Medium | C-H bending |
| 1385 | Medium | C-H bending (gem-dimethyl) |
| 1115 | Strong | C-O-C (ether) stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Abundance | Assignment |
| 116 | Moderate | [M]⁺ (Molecular Ion) |
| 101 | Low | [M - CH₃]⁺ |
| 85 | Moderate | [M - OCH₃]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ |
| 45 | High | [CH₂OCH₃]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound.
NMR Spectroscopy
A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained over a wider spectral width, with a sufficient number of scans to achieve adequate signal intensity.
Infrared (IR) Spectroscopy
A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded from 4000 to 600 cm⁻¹. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer scans a mass-to-charge (m/z) range of approximately 10-200 to detect the parent ion and all significant fragment ions.
Visualizations
The following diagrams illustrate key spectroscopic workflows and predicted fragmentation patterns.
Figure 1: General workflow for spectroscopic analysis.
Figure 2: Predicted mass spectral fragmentation of this compound.
Figure 3: Predicted ¹H NMR spin-spin coupling correlations.
In-Depth Technical Guide: 1-Methoxy-4-methylpentane (CAS 3590-70-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, and relevant experimental protocols for 1-Methoxy-4-methylpentane, identified by the CAS number 3590-70-3. This aliphatic ether is a colorless liquid and, like many ethers, is recognized for its potential as a solvent. A thorough understanding of its characteristics is essential for its safe handling and application in research and development.
It is critical to note that initial database searches for CAS number 3590-70-3 may yield conflicting information, incorrectly associating it with other compounds. Authoritative sources such as PubChem have confirmed that CAS 3590-70-3 is assigned to this compound.[1][2][3]
Physicochemical Properties
General and Computed Properties
| Property | Value | Source |
| CAS Number | 3590-70-3 | [1][2][3] |
| Molecular Formula | C₇H₁₆O | [1][2][3] |
| Molecular Weight | 116.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| XLogP3 | 2.1 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [1][3] |
| Rotatable Bond Count | 4 | [1][3] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Complexity | 41.7 | [1] |
Experimental Physical Properties
Experimental data for the following properties of this compound are not widely reported. The table below will be updated as verified experimental data becomes available. For reference, the properties of structurally similar ethers are often used for estimation.
| Property | Value |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Water Solubility | Data not available |
Hazards and Safety Information
As an aliphatic ether, this compound is expected to share hazards common to this class of compounds. The primary hazards include flammability and the potential for peroxide formation.
GHS Hazard Classification
While a specific GHS classification for this compound is not consistently available, related ethers are generally classified as follows:
-
Flammable Liquids: Ethers are typically volatile and can form explosive mixtures with air.
-
Acute Toxicity: May be harmful if swallowed or inhaled.
-
Skin and Eye Irritation: Can cause irritation upon contact.
Safe Handling and Storage
-
Ventilation: Handle in a well-ventilated area to avoid the accumulation of flammable vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Ethers can form explosive peroxides upon exposure to air and light over time. Therefore, it is crucial to date containers upon opening and test for the presence of peroxides before distillation or concentration.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of aliphatic ethers like this compound is the Williamson ether synthesis .[4][5][6][7][8] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[4][5][6][7][8]
General Protocol for Williamson Ether Synthesis:
-
Alkoxide Formation: The alkoxide is prepared by reacting the corresponding alcohol with a strong base, such as sodium hydride (NaH).
-
Nucleophilic Substitution: The alkoxide then reacts with a primary alkyl halide in an SN2 reaction to form the ether.[4][5][6][8]
For the synthesis of this compound, two main pathways are possible:
-
Pathway A: Reaction of sodium 4-methylpentoxide with a methyl halide (e.g., methyl iodide).
-
Pathway B: Reaction of sodium methoxide (B1231860) with a 1-halo-4-methylpentane.
Pathway A is generally preferred as it involves a less sterically hindered primary alkyl halide, which favors the SN2 mechanism.
Determination of Physicochemical Properties
Standard experimental methods are employed to determine the physicochemical properties of chemical compounds. While specific protocols for this compound are not readily found, the following general methodologies are applicable.
General Experimental Workflow for Property Determination:
Biological Signaling Pathways
There is currently no available information in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. As a simple aliphatic ether, it is not expected to have significant biological activity beyond its properties as a solvent and potential toxic effects at high concentrations.
Conclusion
This compound (CAS 3590-70-3) is an aliphatic ether with properties that make it a potential solvent. While comprehensive experimental data on its physicochemical properties are limited, its hazards can be inferred from the broader class of aliphatic ethers, with flammability and peroxide formation being the primary concerns. The Williamson ether synthesis provides a reliable method for its preparation. Further experimental characterization of this compound is warranted to fully establish its property profile for research and industrial applications.
References
- 1. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
"physical characteristics of 1-Methoxy-4-methylpentane (boiling point, density)"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical characteristics of 1-Methoxy-4-methylpentane, with a specific focus on its boiling point and density. Due to a lack of experimentally determined data in publicly accessible literature, this guide presents high-quality computed data from established chemical databases. Furthermore, it outlines the standard experimental protocols that would be employed to determine these crucial physical properties. This document also contextualizes the expected physical characteristics of this compound within the broader class of aliphatic ethers, offering a comparative perspective for researchers.
Introduction
This compound (CAS No: 3590-70-3) is an aliphatic ether. The physical properties of such compounds, particularly boiling point and density, are fundamental parameters essential for a wide range of applications in research and development, including reaction condition optimization, solvent selection, and process design. This guide addresses the current data gap for experimentally verified values and provides a comprehensive resource based on computational predictions and established analytical methodologies.
Computed Physical Properties
| Property | Value | Source |
| Molecular Formula | C7H16O | PubChem[1] |
| Molecular Weight | 116.20 g/mol | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Complexity | 41.7 | PubChem[1] |
| Rotatable Bond Count | 4 | Guidechem[2] |
| Hydrogen Bond Donor Count | 0 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 1 | Guidechem[2] |
Note: The boiling point and density are not available as computed properties in the primary databases searched. The properties listed above are useful for estimating the behavior of the compound.
General Physical Properties of Aliphatic Ethers
To approximate the physical characteristics of this compound, it is useful to consider the properties of similar aliphatic ethers.
-
Boiling Point: Ethers generally have lower boiling points than alcohols of comparable molecular weight due to the absence of hydrogen bonding between ether molecules.[3][4][5] Their boiling points are more comparable to those of alkanes with similar molecular weights because the dominant intermolecular forces are weaker dipole-dipole interactions and van der Waals forces.[6]
-
Density: The density of simple aliphatic ethers is typically less than that of water.[7]
Based on these general characteristics, this compound is expected to be a volatile liquid at room temperature with a density less than 1.0 g/mL.
Experimental Protocols for Physical Property Determination
Should a research or development need arise for precise, experimentally determined values for the boiling point and density of this compound, the following standard laboratory protocols are recommended.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] A common and reliable method for determining the boiling point of a small liquid sample is the micro-boiling point or capillary method.[10]
Protocol:
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.[8][11]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[8]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heating.[8][9]
-
Heating: The heating bath is gently and gradually heated.[9]
-
Observation: As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.[10]
-
Boiling Point Reading: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Density Determination
The density of a liquid is its mass per unit volume.[12] A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a digital density meter.[12][13][14]
Protocol using a Pycnometer:
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.[13][14]
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.
-
Weighing: The filled pycnometer is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12]
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Experimental workflows for determining boiling point and density.
Caption: Factors influencing the physical properties of this compound.
References
- 1. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Properties of Ether: Physical & Chemical Explained Simply [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]
- 6. fiveable.me [fiveable.me]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. mt.com [mt.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-methylpentane from Isoamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 1-methoxy-4-methylpentane from isoamyl alcohol, primarily through the robust and well-established Williamson ether synthesis. This process involves the formation of an isoamyl alkoxide intermediate, followed by a nucleophilic substitution reaction with a methylating agent. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and methods for purification and characterization of the final product. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a valuable ether in various chemical applications, including as a solvent and an intermediate in organic synthesis. Its synthesis from the readily available isoamyl alcohol (3-methyl-1-butanol) is a common requirement in many research and development settings. The Williamson ether synthesis offers a reliable and high-yielding route to this target molecule. This method proceeds via an SN2 mechanism, which involves the nucleophilic attack of an alkoxide on a primary alkyl halide.
Reaction Pathway: Williamson Ether Synthesis
The synthesis of this compound from isoamyl alcohol is a two-step process:
-
Alkoxide Formation: Isoamyl alcohol is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal (Na), to form the corresponding sodium isoamyloxide. This alkoxide is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The sodium isoamyloxide then reacts with a methylating agent, such as methyl iodide (CH₃I), in a bimolecular nucleophilic substitution reaction. The isoamyloxide ion displaces the iodide ion, forming the desired this compound.
The overall reaction is depicted below:
In-Depth Technical Guide to the Williamson Ether Synthesis of 1-Methoxy-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-methoxy-4-methylpentane. It includes detailed experimental protocols, quantitative data, and a mechanistic exploration to support research and development in synthetic chemistry.
Introduction
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] This guide focuses on the synthesis of this compound, a valuable organic compound, through the reaction of 4-methyl-1-pentanol (B72827) with a suitable methylating agent.
Reaction Mechanism and Pathway
The synthesis of this compound via the Williamson ether synthesis involves two key steps:
-
Deprotonation: The alcohol, 4-methyl-1-pentanol, is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide. This alkoxide is a potent nucleophile.
-
Nucleophilic Substitution: The resulting 4-methyl-1-pentoxide anion then undergoes a nucleophilic attack on a methyl halide (e.g., methyl iodide), displacing the halide and forming the ether product, this compound.
The overall reaction is illustrated in the signaling pathway diagram below.
Caption: Reaction pathway for the synthesis of this compound.
Physicochemical Data of Reactants and Product
A summary of the key physicochemical properties of the reactants and the final product is provided below for easy reference.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Starting Material | 4-Methyl-1-pentanol | C₆H₁₄O | 102.17 | 626-89-1 |
| Reagent | Sodium Hydride | NaH | 24.00 | 7646-69-7 |
| Reagent | Methyl Iodide | CH₃I | 141.94 | 74-88-4 |
| Product | This compound | C₇H₁₆O | 116.20 | 3590-70-3[3][4] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents
-
4-Methyl-1-pentanol (≥98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (≥99%)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Synthesis Procedure
The experimental workflow is outlined in the diagram below.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Instructions:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methyl-1-pentanol (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Ether Formation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.2 eq.) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Quench: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation or column chromatography to obtain the final product.
Characterization Data
The structural confirmation and purity of the synthesized this compound can be assessed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~3.35 (t) | -O-CH₂- |
| ~3.30 (s) | -O-CH₃ |
| ~1.70 (m) | -CH(CH₃)₂ |
| ~1.50 (m) | -CH₂-CH(CH₃)₂ |
| ~1.20 (t) | -CH₂-CH₂-O- |
| ~0.90 (d) | -CH(CH₃)₂ |
Note: The predicted NMR data is based on standard chemical shift values and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for C-H and C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretching (alkane) |
| 1120-1085 | C-O stretching (ether) |
Conclusion
The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound from 4-methyl-1-pentanol. The reaction proceeds with good efficiency under relatively mild conditions. Proper control of reaction parameters and purification techniques are crucial for obtaining a high yield and purity of the final product. The characterization data presented in this guide can be used as a reference for confirming the identity and purity of the synthesized compound.
References
An In-depth Technical Guide to the Characterization and Identification of 1-Methoxy-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization and identification of the aliphatic ether, 1-Methoxy-4-methylpentane. Due to a lack of extensive experimental data in publicly available literature, this document combines established chemical principles, predicted data, and standardized analytical methodologies to serve as a foundational resource. It is designed to assist researchers in the synthesis, purification, and structural elucidation of this compound and structurally related molecules. The guide details predicted physicochemical properties, characteristic spectroscopic signatures, and robust experimental protocols for its definitive identification.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of this compound
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | Computed |
| CAS Number | 3590-70-3 | [1][2] |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Canonical SMILES | CC(C)CCCOC | [2] |
| InChIKey | QQSGNPVQVZONMP-UHFFFAOYSA-N | [3] |
| XLogP3 | 2.1 | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 1 | [3][4] |
| Rotatable Bond Count | 4 | [3][4] |
| Exact Mass | 116.120115 Da | [3][4] |
| Topological Polar Surface Area | 9.2 Ų | [3] |
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value | Notes |
| Boiling Point | 115-125 °C | Estimated based on structurally similar C7 ethers and alkanes. |
| Density | ~0.75 g/cm³ | Estimated based on structurally similar aliphatic ethers. |
| Refractive Index | ~1.39 | Estimated based on structurally similar aliphatic ethers. |
| Appearance | Colorless liquid | Typical for simple aliphatic ethers. |
Synthesis of this compound
A reliable method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. For the preparation of this compound, sodium 4-methylpentoxide would be reacted with methyl iodide.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylpentan-1-ol (1.0 eq) to a suitable anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-methylpentoxide.
-
-
Nucleophilic Substitution:
-
Cool the alkoxide solution back to 0 °C.
-
Add methyl iodide (1.1 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Spectroscopic Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Integration |
| (CH₃)₂CH- | Doublet | ~0.9 | 6H |
| -CH(CH₃)₂ | Multiplet | ~1.6-1.8 | 1H |
| -CH₂-CH(CH₃)₂ | Multiplet | ~1.2-1.4 | 2H |
| -O-CH₂- | Triplet | ~3.4 | 2H |
| -O-CH₃ | Singlet | ~3.3 | 3H |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| (CH₃)₂CH- | ~22 |
| -CH(CH₃)₂ | ~28 |
| -CH₂-CH(CH₃)₂ | ~39 |
| -O-CH₂- | ~73 |
| -O-CH₃ | ~59 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of an aliphatic ether is characterized by a strong C-O stretching vibration.
Table 5: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-2960 | Strong |
| C-H Bend | 1370-1470 | Medium |
| C-O Stretch | 1090-1150 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for aliphatic ethers, primarily α-cleavage.
Table 6: Predicted Key Mass Spectrum Fragments for this compound
| m/z | Proposed Fragment | Notes |
| 116 | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) |
| 101 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group. |
| 85 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical. |
| 71 | [CH₂OCH₃]⁺ | α-cleavage, loss of isobutyl radical. |
| 57 | [C₄H₉]⁺ | Isobutyl cation. |
| 45 | [CH₂=O⁺CH₃] | α-cleavage, a common fragment for methyl ethers. |
Analytical Workflow for Identification
The following workflow outlines a systematic approach for the characterization and identification of a sample suspected to be this compound.
Experimental Protocols for Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the sample and obtain its mass spectrum.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient (e.g., starting at 50°C and ramping to 250°C) to ensure good separation.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200.
-
Analysis: Analyze the chromatogram for a single major peak, indicating purity. Compare the obtained mass spectrum with the predicted fragmentation pattern in Table 6.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the key functional groups, particularly the ether linkage.
-
Sample Preparation: As a neat liquid, place a drop of the sample between two NaCl or KBr plates.
-
Data Acquisition: Acquire the spectrum in the 4000-400 cm⁻¹ range.
-
Analysis: Look for the characteristic strong C-O stretching band between 1090-1150 cm⁻¹ and the strong C-H stretching bands between 2850-2960 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To obtain detailed structural information for unambiguous identification.
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Tables 3 and 4.
-
Conclusion
This guide provides a detailed framework for the synthesis, characterization, and identification of this compound. By leveraging predicted data and standard analytical protocols, researchers can confidently work with this compound. The presented workflows and tabulated spectral data serve as a valuable reference for confirming the successful synthesis and purity of this compound, facilitating its use in further research and development activities.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Navigating the Safety Landscape of 1-Methoxy-4-methylpentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Methoxy-4-methylpentane (CAS No. 3590-70-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific isomer, this document compiles available computed data for this compound and presents experimental data for its isomers, 1-Methoxy-4-methylpentan-2-one and 1-Methoxy-4-methylpentan-3-one, to provide a conservative and thorough safety assessment. This guide is intended to equip researchers and professionals in drug development with the necessary information for safe handling, storage, and emergency preparedness.
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound and its isomers. It is crucial to note the distinction between computed and experimental values.
Table 1: Physical and Chemical Properties
| Property | This compound (Computed) | 1-Methoxy-4-methylpentan-2-one (Experimental/Computed) | 1-Methoxy-4-methylpentan-3-one (Computed) |
| CAS Number | 3590-70-3[1][2][3] | 86883-73-0 | 1250407-40-9[4][5] |
| Molecular Formula | C₇H₁₆O[1][2][3] | C₇H₁₄O₂ | C₇H₁₄O₂[4][5] |
| Molecular Weight | 116.20 g/mol [1][2] | 130.18 g/mol | 130.18 g/mol [4][5] |
| Boiling Point | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available |
| Flash Point | Not available | Flammable Liquid and Vapor (H226) | Flammable Liquid and Vapor (H226)[4] |
| Density | Not available | Not available | Not available |
| XLogP3 | 2.1[2][3] | 1.1 | 0.8[4] |
| Hydrogen Bond Donor Count | 0[3] | Not available | 0[5] |
| Hydrogen Bond Acceptor Count | 1[3] | Not available | 2[5] |
| Rotatable Bond Count | 4[3] | Not available | 4[5] |
Table 2: Toxicological and Hazard Data
| Hazard Information | This compound | 1-Methoxy-4-methylpentan-2-one | 1-Methoxy-4-methylpentan-3-one |
| GHS Classification | Data not available | Warning: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[6] | Danger: Flammable liquid and vapor (H226), Toxic if swallowed (H301), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319)[4] |
| Acute Toxicity (Oral) | Data not available | Acute Tox. 4[6] | Acute Tox. 3 / Acute Tox. 4[4] |
| Skin Corrosion/Irritation | Data not available | Skin Irrit. 2[6] | Skin Irrit.[4] |
| Serious Eye Damage/Irritation | Data not available | Eye Irrit. 2A[6] | Eye Irrit.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Data not available | STOT SE 3 (Respiratory tract irritation)[6] | Not classified |
| Ecotoxicity | Data not available | Data not available | Data not available |
Handling Precautions and Personal Protective Equipment (PPE)
Given the flammable and irritant nature of the isomers, stringent safety measures should be adopted when handling this compound as a precaution.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Experimental Protocols for Safety Assessment
The following are summaries of standard methodologies for determining key safety parameters.
Flash Point Determination (ASTM D93)
The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The ASTM D93 standard test method utilizes a Pensky-Martens closed-cup tester.
Methodology:
-
A sample of the substance is placed in the test cup of the Pensky-Martens apparatus.
-
The sample is heated at a slow, constant rate while being stirred.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.
Acute Oral Toxicity (OECD Guideline 420)
This method determines the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.
Methodology:
-
A single animal is dosed at a starting dose level.
-
The animal is observed for signs of toxicity and mortality.
-
Based on the outcome, the dose for the next animal is adjusted up or down.
-
The test continues until a dose that causes overt toxicity but no mortality is identified, or the highest dose produces no toxicity, or mortality occurs at the lowest dose. This allows for classification of the substance's toxicity.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
A small amount of the test substance is applied to a small area of the skin of a test animal (typically a rabbit).
-
The treated area is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
The severity of the reactions is scored according to a graded scale.
-
The reversibility of the skin reactions is also assessed.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The substance is expected to be flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill Response
The following diagram illustrates a logical workflow for responding to a spill of this compound.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Users should always consult a complete and verified SDS for any chemical before use and ensure that they are fully trained in its safe handling.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1-Methoxy-4-methylpentan-3-one | C7H14O2 | CID 54593809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1-Methoxy-4-methylpentan-2-one | C7H14O2 | CID 13108539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 1-Methoxy-4-methylpentane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-4-methylpentane in organic solvents. In the absence of extensive empirical data in publicly available literature, this document outlines the predicted solubility based on the principles of chemical structure and polarity. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility, which is crucial for its application in research, chemical synthesis, and pharmaceutical drug development. This guide also includes a discussion on the strategic selection of solvents in the pharmaceutical industry, where understanding solubility is a critical parameter for process development, formulation, and regulatory compliance.
Introduction to this compound
This compound is an ether with the chemical formula C₇H₁₆O. Its structure consists of a methoxy (B1213986) group (-OCH₃) attached to an isohexyl chain. This structure, featuring a polar ether linkage and a nonpolar aliphatic backbone, dictates its solubility behavior in various media. Ethers are known for their utility as solvents in a wide array of chemical reactions and extractions. Understanding the solubility of this compound is therefore essential for its effective use in laboratory and industrial settings, particularly in drug development where solvent choice can significantly impact reaction kinetics, product purity, and formulation stability.
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a substance in a given solvent. This principle suggests that substances with similar polarities are more likely to be miscible. This compound possesses a moderate polarity due to the presence of the ether oxygen with its lone pairs of electrons, capable of acting as a hydrogen bond acceptor. However, the relatively long, branched alkyl chain contributes significant nonpolar character to the molecule.
Based on its structure, the predicted solubility of this compound in various classes of organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental data for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group in alcohols can act as a hydrogen bond donor, interacting with the ether oxygen of this compound. The alkyl portions of both molecules are also compatible. |
| Hydrocarbons | Hexane, Heptane, Toluene | High | The nonpolar alkyl chain of this compound is structurally similar to hydrocarbon solvents, leading to favorable van der Waals interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | As an ether itself, this compound is expected to be fully miscible with other simple ethers due to their similar polarities and structures. |
| Esters | Ethyl acetate, Butyl acetate | High | Esters have moderate polarity and are good solvents for a wide range of organic compounds, including ethers. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The polarity of ketones is compatible with the ether functionality, and their alkyl groups interact favorably with the hydrocarbon portion of this compound. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents have polarities that are generally compatible with ethers. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High | While these solvents are highly polar, they are generally good solvents for a wide range of organic molecules. |
| Water | Low | The large nonpolar alkyl chain of this compound is expected to make it sparingly soluble in water, despite the presence of the polar ether group.[1] |
Experimental Protocol for Solubility Determination
To obtain quantitative data on the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid in an organic solvent.
Objective: To determine the concentration at which this compound is soluble in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Calibrated volumetric flasks and pipettes
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Spectrophotometer or gas chromatograph (for quantitative analysis, if needed)
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is pure and dry, as impurities can affect solubility.
-
Gravimetric or Volumetric Addition:
-
For determining miscibility: In a clear vial, add a known volume of the solvent. Incrementally add known volumes of this compound, sealing and shaking the vial after each addition. Observe for any phase separation. If no phase separation occurs after the addition of a significant volume, the two liquids can be considered miscible.
-
For determining a solubility limit: Prepare a series of vials with a fixed volume of the solvent. Add incrementally increasing, precisely weighed amounts of this compound to each vial.
-
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the dissolution process has reached a steady state.
-
Observation: After equilibration, visually inspect each vial for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble or partially soluble).
-
Quantitative Analysis (Optional): For precise solubility determination, the concentration of this compound in the saturated solvent phase can be determined using an appropriate analytical technique such as gas chromatography (GC) or by creating a calibration curve with a spectrophotometer if the compound has a chromophore.
Data Presentation: The results should be tabulated, presenting the solubility of this compound in each solvent in terms of g/100 mL or mol/L at the specified temperature.
Below is a Graphviz diagram illustrating the general workflow for a qualitative solubility test.
Importance of Solvent Selection in Pharmaceutical Applications
In the pharmaceutical industry, the choice of a solvent is a critical decision that can influence the entire drug development lifecycle.[2][3] The solubility of an active pharmaceutical ingredient (API) and other excipients in a given solvent is a primary consideration.[2]
Key factors in solvent selection for pharmaceutical manufacturing include:
-
Solubility: The solvent must effectively dissolve the reactants and the API to ensure a homogeneous reaction medium and facilitate purification processes like crystallization.[2]
-
Safety and Toxicity: Solvents are classified based on their toxicity, with regulatory bodies like the International Council for Harmonisation (ICH) providing guidelines on acceptable residual levels in the final drug product.[4][5]
-
Process Efficiency: The physical properties of the solvent, such as its boiling point and viscosity, affect the efficiency of manufacturing processes, including reaction time, product isolation, and drying.
-
Product Stability: The chosen solvent should not cause degradation of the API or other components of the formulation.
-
Environmental Impact: There is a growing emphasis on the use of "green" solvents that are less harmful to the environment.[4]
Given its predicted broad solubility in many common organic solvents, this compound could potentially serve as a useful process solvent. However, a thorough evaluation of its safety, toxicity, and environmental impact would be required before its adoption in pharmaceutical manufacturing.
Conclusion
References
Methodological & Application
Application Notes and Protocols for 1-Methoxy-4-methylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and based on the known physicochemical properties of 1-methoxy-4-methylpentane and the general principles of the described organic reactions. Due to a lack of specific published experimental data for this compound as a solvent in these applications, these protocols should be considered as starting points for investigation and require experimental validation.
Introduction
This compound is a linear ether solvent with potential applications in various organic transformations. Its structure, featuring a methoxy (B1213986) group and an isobutyl moiety, suggests properties that could be advantageous in specific reaction environments. This document provides an overview of its potential uses in Grignard reactions, Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations, including detailed, albeit predictive, experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential behavior as a solvent.
| Property | Value | Reference |
| CAS Number | 3590-70-3 | [1][2][3] |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [3] |
| Boiling Point | Estimated 130-140 °C (Predicted) | |
| Density | Estimated ~0.78 g/mL (Predicted) | |
| Polarity | Aprotic, moderately polar | |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
Application in Grignard Reactions
Ethers are essential solvents for Grignard reactions as they solvate and stabilize the highly reactive Grignard reagent through coordination with the magnesium atom.[4][5] this compound, as an ether, is predicted to be a suitable solvent for the formation and subsequent reaction of Grignard reagents. Its potential advantages over more common ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) could include a higher boiling point, allowing for reactions at elevated temperatures, and potentially different solubility characteristics for certain substrates.
Experimental Protocol: Formation of a Grignard Reagent and Reaction with an Aldehyde (Predictive)
Objective: To synthesize 1-phenylpropan-1-ol from benzaldehyde (B42025) using a Grignard reagent prepared in this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Ethyl bromide
-
Benzaldehyde
-
Anhydrous this compound
-
Anhydrous diethyl ether (for comparison, optional)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Add anhydrous this compound (5 mL per 0.1 mol of magnesium).
-
In the dropping funnel, place a solution of ethyl bromide (1.0 equivalent) in anhydrous this compound (2 mL per 0.1 mol of ethyl bromide).
-
Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (0.9 equivalents) in anhydrous this compound dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
References
Application Notes and Protocols for 1-Methoxy-4-methylpentane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a theoretical framework for the application of 1-Methoxy-4-methylpentane as a solvent in Grignard reactions. Due to a lack of specific published data on its use in this context, this guide extrapolates from the known properties of effective Grignard solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), and the physical and chemical characteristics of this compound. The provided protocols are generalized and should be considered as a starting point for experimental validation.
Introduction to this compound
This compound is an ether with the chemical formula C₇H₁₆O.[1][2] Ethers are essential solvents for Grignard reactions because they are aprotic and can solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its precipitation. While diethyl ether and THF are the most common choices, their high volatility, flammability, and, in the case of THF, miscibility with water, have led to a search for alternatives.
Based on its structure, this compound is an aprotic solvent with a higher boiling point and potentially lower water solubility compared to diethyl ether, which could offer advantages in terms of reaction control and work-up.
Physicochemical Properties and Potential Advantages
The suitability of a solvent for a Grignard reaction is determined by several key physical and chemical properties. Below is a table comparing the known properties of this compound with those of standard Grignard solvents.
| Property | This compound | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₇H₁₆O | C₄H₁₀O | C₄H₈O | C₅H₁₀O |
| Molecular Weight ( g/mol ) | 116.20 | 74.12 | 72.11 | 86.13 |
| Boiling Point (°C) | Not available | 34.6 | 66 | ~80 |
| Flash Point (°C) | Not available | -45 | -14 | -11 |
| Water Solubility | Not available | 6.9 g/100 mL | Miscible | Partially miscible |
| Key Advantages | Theoretically higher boiling point for better temperature control, potentially lower water solubility for easier work-up. | Well-established, easy to remove. | Good solvating power, higher boiling point than Et₂O. | "Green" solvent, lower peroxide formation, easier work-up than THF.[3] |
| Key Disadvantages | Lack of experimental data, unknown performance and safety profile in Grignard reactions. | Highly flammable, low boiling point, prone to peroxide formation. | Forms explosive peroxides, miscible with water complicating work-up. | Higher cost. |
Hypothetical Experimental Protocol for Grignard Reagent Formation
This protocol is a general guideline and must be adapted and optimized for specific substrates and reaction scales. Extreme caution is advised as this represents a novel application for this solvent.
Objective: To prepare a Grignard reagent (e.g., Phenylmagnesium bromide) using this compound as the solvent.
Materials:
-
Magnesium turnings
-
This compound (anhydrous)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at >100°C for several hours and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Reaction Setup:
-
Place magnesium turnings (1.2 eq) in the three-necked flask.
-
Add a small crystal of iodine.
-
Assemble the glassware with the reflux condenser and dropping funnel.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Initiation of Reaction:
-
Add a small portion of anhydrous this compound to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous this compound.
-
Add a small amount of the bromobenzene solution to the magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Use of the Grignard Reagent: The prepared Grignard reagent should be used promptly in the subsequent reaction step.
Hypothetical Experimental Protocol for Reaction with an Electrophile
Objective: To react the prepared Phenylmagnesium bromide with an electrophile (e.g., benzophenone) to form triphenylmethanol.
Materials:
-
Prepared Phenylmagnesium bromide in this compound
-
Anhydrous this compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction with Electrophile:
-
Dissolve benzophenone (0.9 eq) in anhydrous this compound.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the benzophenone solution to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Generalized workflow for a Grignard reaction using an ether solvent.
Desirable Solvent Properties for Grignard Reactions
Caption: Key properties of an ideal solvent for Grignard reactions.
Safety Considerations
-
General Handling: As with all ethers, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Flammability: The flammability of this compound is not well-documented, but it should be treated as a flammable liquid. Keep away from ignition sources.
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. While the tendency of this compound to form peroxides is unknown, it should be stored in a tightly sealed, opaque container and tested for peroxides before use, especially if it has been stored for an extended period.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents. All operations involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.
Conclusion
This compound possesses structural features that suggest it could be a viable, higher-boiling-point alternative to traditional solvents in Grignard reactions. However, the complete absence of literature on this specific application means that its performance, safety, and potential advantages are purely theoretical at this stage. The protocols and information provided herein should serve as a foundation for further research and development by qualified professionals. Any use of this compound in Grignard reactions should be preceded by a thorough risk assessment and small-scale validation experiments.
References
Application Notes and Protocols for 1-Methoxy-4-methylpentane in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-methoxy-4-methylpentane as a solvent in various spectroscopic techniques. Due to its chemical inertness, aprotic nature, and relatively low polarity, it serves as a valuable medium for the analysis of non-polar to moderately polar analytes, particularly in instances where protic solvents may interfere with the spectroscopic measurement.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its application as a spectroscopic solvent.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2][3] |
| Molecular Weight | 116.20 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 3590-70-3 | [1][2][3] |
| Boiling Point | Estimated 120-130 °C | |
| Polarity | Non-polar, Aprotic | |
| UV Cutoff | Estimated ~210 nm | [4][5] |
Spectroscopic Data of this compound
Below are the expected spectroscopic data for this compound, which are crucial for distinguishing solvent peaks from analyte signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~3.3 | s | -OCH₃ |
| ¹H | ~3.4 | t | -CH₂-O- |
| ¹H | ~1.5 | m | -CH₂-CH₂- |
| ¹H | ~1.7 | m | -CH(CH₃)₂ |
| ¹H | ~0.9 | d | -CH(CH₃)₂ |
| ¹³C | 58.7 | q | -OCH₃ |
| ¹³C | 72.9 | t | -CH₂-O- |
| ¹³C | 38.6 | t | -CH₂-CH₂- |
| ¹³C | 27.9 | d | -CH(CH₃)₂ |
| ¹³C | 22.6 | q | -CH(CH₃)₂ |
Note: ¹H NMR data are estimated based on typical chemical shifts for similar structural motifs. ¹³C NMR data is based on experimental evidence.[6]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1115-1085 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Plausible Fragment |
| 116 | 5 | [M]⁺ |
| 101 | 15 | [M-CH₃]⁺ |
| 87 | 20 | [M-C₂H₅]⁺ |
| 71 | 40 | [M-OC₃H₇]⁺ |
| 57 | 100 | [C₄H₉]⁺ |
| 45 | 80 | [CH₂OCH₃]⁺ |
Note: Mass spectral data are hypothesized based on the structure and common fragmentation patterns of ethers.
Applications and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: this compound is an excellent non-polar, aprotic solvent for NMR analysis of organic compounds that are sparingly soluble in common deuterated solvents like chloroform-d (B32938) or DMSO-d₆. Its simple proton and carbon spectra allow for easy identification and subtraction of solvent signals.
Protocol for ¹H and ¹³C NMR Sample Preparation and Analysis:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the analyte into a clean, dry NMR tube.
-
Add approximately 0.6 mL of this compound.
-
If a lock signal is required and the spectrometer cannot lock on the solvent, add a sealed capillary containing a deuterated solvent (e.g., D₂O or benzene-d₆).
-
Cap the NMR tube and gently agitate to dissolve the sample.
-
-
Instrument Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 220 ppm
-
-
-
Data Analysis:
-
Process the FID to obtain the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks and determine the chemical shifts and coupling constants of the analyte.
-
Infrared (IR) Spectroscopy
Application: As an aprotic solvent with a relatively simple IR spectrum, this compound is suitable for IR analysis of compounds, especially for observing functional groups that can participate in hydrogen bonding (e.g., -OH, -NH) in a non-interacting environment. Its primary C-O stretching absorption is a strong band around 1100 cm⁻¹, which should be considered during spectral interpretation.
Protocol for Liquid-Phase IR Analysis:
-
Sample Preparation:
-
Prepare a 1-5% (w/v) solution of the analyte in this compound.
-
Ensure the analyte is fully dissolved.
-
-
Instrument Parameters (FTIR Spectrometer):
-
Cell: Liquid transmission cell with NaCl or KBr windows.
-
Path Length: 0.1 mm.
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Collection and Analysis:
-
Acquire a background spectrum of the empty cell.
-
Acquire a background spectrum of the cell filled with this compound.
-
Acquire the spectrum of the sample solution.
-
Subtract the solvent spectrum from the sample spectrum to obtain the analyte's spectrum.
-
Identify the characteristic absorption bands of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: this compound can be used as a solvent for the preparation of volatile and semi-volatile non-polar compounds for GC-MS analysis. Its volatility is suitable for injection into a standard GC inlet.
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in this compound at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare unknown samples by dissolving them in this compound to a concentration within the calibration range.
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
-
Data Analysis:
-
Identify the analyte peak in the total ion chromatogram (TIC).
-
Confirm the identity by comparing the acquired mass spectrum with a reference library.
-
Quantify the analyte using the calibration curve.
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Application: With an estimated UV cutoff of around 210 nm, this compound is a suitable solvent for UV-Vis and fluorescence spectroscopy for chromophores and fluorophores that absorb and emit in the mid- to high-UV and visible regions. As a non-polar, aprotic solvent, it can be used to study the intrinsic photophysical properties of a molecule in the absence of hydrogen bonding interactions.[7][8]
Protocol for UV-Vis and Fluorescence Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in this compound.
-
For UV-Vis, dilute the stock solution to an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λₘₐₓ).
-
For fluorescence, dilute the stock solution to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrument Parameters:
-
UV-Vis Spectrophotometer:
-
Cuvette: 1 cm path length quartz cuvette.
-
Scan Range: 400 - 200 nm.
-
Blank: this compound.
-
-
Fluorometer:
-
Cuvette: 1 cm path length quartz cuvette.
-
Excitation Wavelength: λₘₐₓ determined from the UV-Vis spectrum.
-
Emission Scan Range: From the excitation wavelength + 10 nm to a suitable upper limit.
-
Excitation and Emission Slit Widths: 5 nm.
-
-
-
Data Analysis:
-
For UV-Vis, determine the λₘₐₓ and absorbance values.
-
For fluorescence, determine the excitation and emission maxima and the fluorescence intensity. The fluorescence spectrum of diethyl ether in water shows a peak around 306 nm when excited at 245 nm, which can be a reference for potential weak fluorescence from the solvent itself.[9][10]
-
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. UV Cutoff [macro.lsu.edu]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. horiba.com [horiba.com]
- 9. researchgate.net [researchgate.net]
- 10. [Study on the fluorescence characteristic and mechanism of ether-water solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methoxy-4-methylpentane as a Potential Fuel Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Methoxy-4-methylpentane as a potential fuel additive. The information is intended to guide researchers in evaluating its properties, performance, and synthesis.
Introduction
This compound is a C7 ether that holds promise as a gasoline additive. Oxygenates like ethers are blended into gasoline to enhance the octane (B31449) rating and promote more complete combustion, which can lead to a reduction in harmful exhaust emissions. Ethers are often favored over alcohols due to their lower vapor pressure and reduced affinity for water, which mitigates issues like phase separation in fuel blends. From an end-use perspective, ethers are generally preferred gasoline components over alcohols.[1] This document outlines the physical and chemical properties of this compound, protocols for its synthesis, and methodologies for evaluating its performance as a fuel additive.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a potential fuel additive is crucial for predicting its behavior in gasoline blends and its effect on engine performance. Key properties for this compound are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C7H16O | - |
| Molecular Weight | 116.20 | g/mol |
| IUPAC Name | This compound | - |
| CAS Number | 3590-70-3 | - |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 9.2 | Ų |
| XLogP3-AA | 2.1 |
Data sourced from PubChem CID 12885796.
Synthesis Protocol: Williamson Ether Synthesis
A common and effective method for the laboratory-scale synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[2][3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.
Materials and Reagents
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Sodium hydride (NaH)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (distillation or chromatography)
Experimental Procedure
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoamyl alcohol to a suspension of sodium hydride in anhydrous diethyl ether or THF at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isoamyloxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add dimethyl sulfate or methyl iodide dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by fractional distillation or column chromatography to yield the final product.
The following diagram illustrates the logical workflow of the synthesis process.
Performance Evaluation as a Fuel Additive
To assess the viability of this compound as a fuel additive, a series of standardized tests must be conducted. These tests evaluate its impact on fuel properties, engine performance, and exhaust emissions.
Fuel Properties Testing
The addition of this compound to a base gasoline will alter its physical and chemical properties. The following table outlines key fuel properties to be measured for various blend ratios.
| Fuel Property | ASTM Test Method | Purpose |
| Research Octane Number (RON) | D2699 | Measures anti-knock performance under low-speed, mild driving conditions. |
| Motor Octane Number (MON) | D2700 | Measures anti-knock performance under high-speed, severe driving conditions. |
| Reid Vapor Pressure (RVP) | D5191 | Indicates fuel volatility and potential for evaporative emissions. |
| Distillation Curve | D86 | Characterizes the volatility of the fuel blend over a range of temperatures. |
| Density | D4052 | Affects fuel-air mixture stoichiometry and energy content per volume. |
| Oxygen Content | D5599 | Determines the mass percentage of oxygen in the fuel blend. |
Engine Performance and Emissions Testing Protocol
Engine dynamometer testing is essential to evaluate the real-world performance of gasoline blended with this compound. A multi-cylinder, spark-ignition engine coupled to an eddy current dynamometer is typically used.
-
Engine: A modern, multi-cylinder spark-ignition engine equipped with port fuel injection or direct injection.
-
Dynamometer: An eddy current or AC dynamometer capable of controlling engine speed and load.
-
Fuel System: A dedicated fuel delivery system to allow for quick and complete changes between test fuels.
-
Emissions Analyzer: A multi-gas exhaust analyzer to measure concentrations of carbon monoxide (CO), hydrocarbons (HC), nitrogen oxides (NOx), and carbon dioxide (CO2).
-
Data Acquisition System: A system to record engine operating parameters (speed, torque, temperatures, pressures) and emissions data.
-
Baseline Testing: The engine is first operated with a standardized base gasoline to establish baseline performance and emissions data across a range of speeds and loads.
-
Blended Fuel Testing: The engine is then run on various blends of this compound in the base gasoline (e.g., 5%, 10%, 15% by volume).
-
Performance Mapping: For each fuel blend, engine performance is mapped by measuring brake torque, brake power, and brake-specific fuel consumption (BSFC) at various engine speeds and loads.
-
Emissions Analysis: Exhaust emissions (CO, HC, NOx, CO2) are continuously measured during the performance mapping.
-
Data Comparison: The performance and emissions data from the blended fuels are compared to the baseline data to determine the effect of the additive.
The following diagram illustrates the workflow for evaluating the fuel additive.
Expected Outcomes and Significance
Based on the properties of similar ether additives, it is anticipated that blending this compound with gasoline will result in:
-
Increased Octane Number: The high oxygen content and branched structure of the molecule are expected to increase the Research Octane Number (RON) and Motor Octane Number (MON) of the base gasoline, thereby improving its anti-knock characteristics.
-
Reduced Emissions: The presence of oxygen in the fuel blend should lead to more complete combustion, resulting in lower emissions of carbon monoxide (CO) and unburned hydrocarbons (HC).[4] The effect on nitrogen oxides (NOx) will depend on various combustion parameters.
-
Comparable Engine Performance: While the energy density of ethers is typically lower than that of gasoline, the improved combustion efficiency may lead to comparable or slightly altered engine power and torque outputs. Brake-specific fuel consumption may increase slightly due to the lower energy content.
The successful validation of this compound as a fuel additive could provide a valuable new component for producing cleaner-burning, high-performance gasolines. Further research into its long-term effects on engine components and its economic viability will be necessary for commercial consideration.
References
Application Notes and Protocols for 1-Methoxy-4-methylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-Methoxy-4-methylpentane as a solvent in various organic reactions. Due to limited specific literature on this particular ether, the protocols provided are representative examples based on the well-established chemistry of analogous ether solvents.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. This data is crucial for designing and safely conducting experiments.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1] |
| CAS Number | 3590-70-3 | [1][2] |
| Boiling Point | Not specified, expected to be higher than diethyl ether | |
| Solubility | Expected to be soluble in common organic solvents | |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Safety Summary:
-
Hazards: Flammable liquid and vapor. May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[3][4]
Application 1: Grignard Reactions
This compound can be explored as an alternative solvent to traditional ethers like diethyl ether or tetrahydrofuran (B95107) (THF) for Grignard reactions. Its higher boiling point may be advantageous for reactions requiring elevated temperatures.
Experimental Protocol: Synthesis of 1-phenyl-1-propanol (B1198777) via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Ethyl bromide
-
This compound (anhydrous)
-
Anhydrous workup solutions (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of ethyl bromide in anhydrous this compound dropwise from the dropping funnel.
-
Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous this compound dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Workflow for Grignard Reagent Formation and Reaction:
Caption: Workflow for Grignard reaction using this compound.
Application 2: Lithiation Reactions
As an ether, this compound is a potential solvent for organolithium reactions. Its ability to solvate lithium cations can facilitate lithiation processes.
Experimental Protocol: Ortho-lithiation of Anisole (B1667542)
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound (anhydrous)
-
Electrophile (e.g., N,N-dimethylformamide, DMF)
-
Anhydrous workup solutions
Procedure:
-
Lithiation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve anisole in anhydrous this compound.
-
Cool the solution to 0 °C.
-
Slowly add n-butyllithium solution via syringe.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
-
Quenching with Electrophile:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the electrophile (e.g., DMF) dropwise.
-
Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Experimental Setup for Ortho-lithiation:
Caption: Key components of the experimental setup for a lithiation reaction.
Application 3: Palladium-Catalyzed Cross-Coupling Reactions
Ethers are common solvents for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The higher boiling point of this compound could be beneficial for reactions requiring elevated temperatures to achieve good catalytic turnover.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
This compound
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed this compound via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Representative Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
This compound
Procedure:
-
Reaction Setup:
-
In a glovebox, add the aryl halide, amine, palladium precatalyst, ligand, and base to a vial.
-
Add this compound and seal the vial.
-
-
Reaction:
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction for completion by GC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
-
General Catalytic Cycle for Cross-Coupling:
Caption: A simplified representation of a palladium cross-coupling catalytic cycle.
References
Application Notes and Protocols for 1-Methoxy-4-methylpentane as a Reaction Medium
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known physicochemical properties of 1-Methoxy-4-methylpentane and the general behavior of ether solvents. Due to a lack of specific published experimental data for this particular solvent, the protocols provided are predictive and should be adapted based on experimental observations. All procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.
Introduction
This compound is an ether-based solvent with potential applications as a reaction medium in organic synthesis. Its structure suggests it is a relatively non-polar, aprotic solvent. Ethers are generally valued for their chemical inertness and ability to dissolve a wide range of non-polar and moderately polar compounds, making them suitable for various reactions, particularly those involving organometallic reagents or requiring an anhydrous environment.
Physicochemical Properties
The selection of a solvent is critical for the success of a chemical reaction. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C7H16O | [1][2] |
| Molecular Weight | 116.20 g/mol | [3] |
| CAS Number | 3590-70-3 | [1][2] |
| XLogP3 | 2.1 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 116.120115130 | [1] |
| Complexity | 41.7 | [1] |
Potential Applications in Organic Synthesis
Based on its ether structure, this compound can be considered as a potential alternative to other common ether solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or cyclopentyl methyl ether (CPME). Its higher boiling point compared to diethyl ether may be advantageous for reactions requiring elevated temperatures.
Potential applications include:
-
Grignard Reactions: Ethers are the standard solvents for the formation and reaction of Grignard reagents due to their ability to solvate the magnesium center, which stabilizes the reagent.[4] this compound could serve as a suitable medium for such transformations.
-
Nucleophilic Substitution Reactions (SN1 and SN2): As a polar aprotic solvent, it could be used in SN2 reactions.[5][6][7] Its polarity may also allow it to facilitate SN1 reactions by stabilizing carbocation intermediates.[6][8]
-
Organometallic Chemistry: Many organometallic reagents are soluble and stable in ether solvents.
-
Extractions: Its hydrophobic nature makes it a potential solvent for liquid-liquid extractions of organic compounds from aqueous solutions.
Experimental Protocols
The following are general, predictive protocols for using this compound as a reaction medium. These should be considered as a starting point and optimized for specific reactions.
General Protocol for an Anhydrous Reaction
This protocol outlines the general steps for conducting a moisture-sensitive reaction, such as a Grignard reaction, using this compound.
Materials:
-
This compound (anhydrous)
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Septa and needles
-
Glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reaction Setup: Assemble the reaction apparatus (flask, condenser, etc.) while flushing with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the required volume of anhydrous this compound to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add the reactants to the stirred solvent. Solid reagents should be added under a positive flow of inert gas. Liquid reagents should be added via a dry syringe through a septum.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding an appropriate quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride for Grignard reactions).
-
Extraction: Transfer the mixture to a separatory funnel. If an aqueous workup is performed, separate the organic layer. Extract the aqueous layer with an additional portion of this compound or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers and dry over a suitable drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Caption: General workflow for conducting an anhydrous reaction.
Decision Tree for Solvent Selection
The decision to use this compound should be based on the specific requirements of the reaction. The following diagram provides a simplified decision-making process.
Caption: A simplified decision tree for selecting a reaction solvent.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Fire Safety: this compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[9] Do not allow it to enter drains.[10]
Toxicological Information:
Conclusion
This compound presents the characteristics of a potentially useful aprotic ether solvent for organic synthesis. Its properties suggest suitability for reactions requiring anhydrous conditions and a non-reactive medium. However, the lack of specific experimental data necessitates careful evaluation and optimization for any given application. Researchers are encouraged to perform small-scale trials to determine its efficacy and compatibility with their specific reaction systems.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leah4sci.com [leah4sci.com]
- 5. youtube.com [youtube.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Note: Exploring 1-Methoxy-4-methylpentane as a Novel Mobile Phase Constituent in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical industry. The selection of mobile phase solvents is critical for achieving desired separation and resolution. Traditional solvents like acetonitrile (B52724) and methanol, while effective, present environmental and health concerns. This has spurred research into "green" alternative solvents. This document explores the potential application of 1-methoxy-4-methylpentane as a novel, greener solvent in HPLC methodologies. We provide its physicochemical properties, a hypothetical experimental protocol for its use in reversed-phase HPLC (RP-HPLC), and a framework for its evaluation.
Introduction
The pursuit of more sustainable laboratory practices has led to the investigation of alternative solvents in HPLC to replace or reduce the consumption of acetonitrile and methanol.[1][2] An ideal "green" solvent should be less toxic, biodegradable, and derived from renewable resources, without compromising chromatographic performance.[3] this compound, an ether, presents interesting possibilities due to its chemical properties. This application note outlines a hypothetical protocol for its integration into an HPLC workflow.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a solvent is crucial for HPLC method development.[4] Key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H16O | [5][6][7] |
| Molecular Weight | 116.20 g/mol | [5][6][7] |
| CAS Number | 3590-70-3 | [5][6][7] |
| XLogP3 | 2.1 | [5][7] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 4 | [5][6] |
| Topological Polar Surface Area | 9.2 Ų | [6][7] |
Hypothetical Application: Separation of Non-polar Compounds
Here we propose a hypothetical reversed-phase HPLC method for the separation of a mixture of non-polar compounds (e.g., long-chain fatty acid methyl esters) using a mobile phase containing this compound.
Experimental Protocol
Objective: To evaluate this compound as a component of the organic mobile phase in RP-HPLC for the separation of a test mixture of non-polar analytes.
1. Materials and Instrumentation:
-
HPLC System: A quaternary pump system with an autosampler, column oven, and a diode-array detector (DAD).[8]
-
Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (for comparison), and this compound (high purity).
-
Sample: A standard mixture of non-polar analytes (e.g., methyl laurate, methyl myristate, methyl palmitate) dissolved in a suitable solvent.
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B (Conventional): Acetonitrile.
-
Mobile Phase C (Test): this compound.
-
Working Mobile Phase: Prepare various mixtures of Mobile Phase A with B and A with C (e.g., 80:20, 70:30, 60:40 v/v).
-
Degassing: All mobile phases must be thoroughly degassed using sonication or vacuum filtration to remove dissolved gases.[9]
3. Sample Preparation:
-
Prepare a stock solution of the analyte mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., isopropanol).
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
4. HPLC Method Parameters:
| Parameter | Value |
| Mobile Phase | Gradient or isocratic elution with Water and this compound |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
5. System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[8]
-
Perform several blank injections (mobile phase) to ensure no carryover.[10]
-
Inject a system suitability standard to check for resolution, tailing factor, and theoretical plates.
-
Inject the sample solutions and record the chromatograms.
-
Compare the retention times, peak shapes, and resolution obtained with the this compound mobile phase against the conventional acetonitrile mobile phase.
Visualizing the Workflow and Logic
To better illustrate the proposed protocol and the decision-making process, the following diagrams are provided.
Caption: A workflow for the evaluation of this compound in HPLC.
Caption: Logical relationship in selecting greener alternative solvents for HPLC.
Conclusion
While no established protocols currently exist for the use of this compound in HPLC, its properties suggest it could be a viable candidate as a "green" solvent, particularly in reversed-phase applications for separating non-polar compounds. The provided hypothetical protocol offers a starting point for researchers to explore its potential. Experimental determination of key parameters like UV cutoff, viscosity, and elution strength will be necessary to fully characterize its performance and suitability as a substitute for conventional HPLC solvents.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mac-mod.com [mac-mod.com]
- 3. HPLC Tips & Tricks: Getting Greener in HPLC [sigmaaldrich.com]
- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. protocols.io [protocols.io]
Application Note: Gas Chromatography Analysis of 1-Methoxy-4-methylpentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methoxy-4-methylpentane (CAS No. 3590-70-3) is a volatile organic compound with applications as a solvent or intermediate in organic synthesis.[1][2][3] Accurate and precise quantification of this compound is essential for process monitoring, quality control, and safety assessments. This application note details a proposed gas chromatography (GC) method coupled with mass spectrometry (MS) for the analysis of this compound. The methodology is designed to provide high sensitivity and selectivity, making it suitable for a range of sample matrices. While specific experimental data for this compound is not widely available, the following protocols are based on established principles for the analysis of similar volatile ethers.
Physicochemical Properties (Predicted)
A fundamental understanding of the analyte's properties is crucial for developing an effective analytical method.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₇H₁₆O | --- |
| Molecular Weight | 116.20 g/mol [1][2][3] | Suitable for GC-MS analysis. |
| Boiling Point | Estimated to be in the range of 120-140 °C | Sufficiently volatile for standard GC analysis. |
| Polarity | Moderately polar due to the ether group | Influences the choice of GC column stationary phase. A mid-polarity column is recommended. |
| UV Chromophore | None | Unsuitable for standard HPLC-UV detection, making GC a preferred method. |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using GC-MS.
Sample Preparation
The sample preparation method will depend on the sample matrix. For relatively clean samples, a simple dilution is sufficient.
-
Reagents and Materials:
-
This compound standard (purity >98%)
-
Methanol or Ethyl Acetate (GC grade)
-
Internal Standard (IS), e.g., 1-Methoxy-2-propylbenzene
-
Volumetric flasks, pipettes, and autosampler vials with septa
-
-
Procedure:
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound standard with the solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Dilute the unknown sample with the solvent to bring the expected concentration of this compound within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
-
Transfer the prepared standards and samples to autosampler vials for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are proposed starting conditions and can be optimized as needed.
| Parameter | Recommended Condition |
| Gas Chromatograph | Modern GC system with a split/splitless injector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1) |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min |
| Mass Spectrometer | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 40-200 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis and Quantification
-
Qualitative Identification: Identify the this compound peak in the chromatogram by its retention time and by comparing its mass spectrum with a reference spectrum.
-
Quantitative Analysis: For quantification, use the ratio of the peak area of the analyte to the peak area of the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the unknown samples from this calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method. These values are hypothetical and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~8.5 min |
| Internal Standard RT | ~12.2 min |
| Quantification Ion (m/z) | 87, 57, 45 |
| Internal Standard Ion (m/z) | 121, 136 |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Workflow for the GC-MS analysis of this compound.
This application note provides a comprehensive, though theoretical, framework for the GC-MS analysis of this compound. The provided protocols and parameters should serve as a robust starting point for method development and validation in a research or quality control setting.
References
Application Notes and Protocols: The Emerging Potential of 1-Methoxy-4-methylpentane in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential utility of 1-Methoxy-4-methylpentane as a novel solvent in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Due to limited currently available data on specific applications, this document presents potential uses and generalized protocols based on the physicochemical properties of this compound and its structural similarity to other established ether solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties suggest its potential as a higher-boiling point, less polar alternative to commonly used ether solvents like tetrahydrofuran (B95107) (THF) and diethyl ether.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1] |
| CAS Number | 3590-70-3 | [1][2] |
| Boiling Point | Not explicitly found in searches | |
| Density | Not explicitly found in searches | |
| Solubility | Expected to be soluble in common organic solvents | |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Potential Applications in Organic Synthesis
Based on its ether functionality and hydrocarbon chain, this compound is a candidate for use as a reaction solvent in various organic transformations, particularly those requiring an inert, aprotic medium.
Grignard Reactions
The ether oxygen of this compound can solvate the magnesium center of a Grignard reagent, which is crucial for its formation and reactivity.[3] Its potentially higher boiling point compared to diethyl ether or THF could allow for reactions to be conducted at elevated temperatures, potentially improving reaction rates and yields for sluggish transformations.
Hypothetical Experimental Protocol: Formation of a Grignard Reagent and Subsequent Reaction with a Ketone
Objective: To prepare a Grignard reagent from 4-bromoanisole (B123540) and react it with acetophenone (B1666503) to form 1-(4-methoxyphenyl)-1-phenylethan-1-ol, using this compound as the solvent.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
4-Bromoanisole
-
This compound (anhydrous)
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is flame-dried under an inert atmosphere.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of 4-bromoanisole (1.0 equivalent) in anhydrous this compound is prepared and added to the dropping funnel.
-
A small portion of the 4-bromoanisole solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once initiated, the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
A solution of acetophenone (0.95 equivalents) in anhydrous this compound is added to the dropping funnel.
-
The acetophenone solution is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Caption: Workflow for a Grignard reaction using this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Ether solvents are commonly employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4][5] this compound could serve as a suitable medium for these transformations, especially for reactions that benefit from higher temperatures to improve catalyst turnover and reaction kinetics. Its lower polarity compared to THF might also influence the solubility of reagents and the stability of catalytic intermediates.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-phenyltoluene from 4-bromotoluene (B49008) and phenylboronic acid using a palladium catalyst in this compound.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Toluene
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents) are combined.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Degassed this compound and water (e.g., in a 4:1 ratio) are added to the flask.
-
-
Reaction Execution:
-
The reaction mixture is heated to 80-100 °C with vigorous stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and diluted with toluene.
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Hydrogenation Reactions
While alcohols like methanol (B129727) and ethanol (B145695) are common solvents for catalytic hydrogenation, ethers can also be used.[6][7] this compound could be a suitable solvent for the hydrogenation of substrates with poor solubility in alcohols. Its inert nature would prevent it from participating in the reaction.
Hypothetical Experimental Protocol: Catalytic Hydrogenation of an Olefin
Objective: To reduce 1-decene (B1663960) to decane (B31447) using a palladium on carbon (Pd/C) catalyst in this compound.
Materials:
-
1-Decene
-
10% Palladium on carbon (Pd/C)
-
This compound
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, 1-decene (1.0 equivalent) is dissolved in this compound.
-
10% Pd/C (e.g., 1-5 mol% of palladium) is carefully added to the solution.
-
The vessel is sealed and connected to a hydrogen source.
-
-
Reaction Execution:
-
The atmosphere in the vessel is replaced with hydrogen by evacuating and backfilling with H₂ gas three times.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen (e.g., balloon pressure or higher in a specialized apparatus) at room temperature.
-
The reaction is monitored by the uptake of hydrogen or by analytical techniques like GC-MS.
-
-
Work-up and Purification:
-
Upon completion, the hydrogen atmosphere is carefully vented and replaced with an inert gas.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by distillation.
-
Caption: A typical workflow for catalytic hydrogenation.
Conclusion and Future Outlook
This compound presents itself as a potentially useful, higher-boiling point, and non-polar aprotic solvent for various applications in fine chemical synthesis. The provided protocols are generalized and hypothetical, intended to serve as a starting point for further investigation. Experimental validation is necessary to determine the efficacy of this compound as a solvent in these and other chemical transformations, and to compare its performance against established solvent systems. Further research into its physical properties, such as boiling point and density, is also warranted. Its adoption in industrial processes would also require a thorough evaluation of its environmental, health, and safety profile.
References
- 1. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for 1-Methoxy-4-methylpentane as a Non-Polar Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-4-methylpentane is an ether-based organic solvent with the chemical formula C₇H₁₆O.[1] Its structural characteristics—an ether oxygen atom and an alkyl chain—classify it as a non-polar, aprotic solvent. This class of solvents is crucial in a variety of organic reactions and processes within drug development due to their ability to dissolve non-polar compounds and their lack of acidic protons. These notes provide an overview of the predicted properties, potential applications, and generalized experimental protocols for the use of this compound in a research and development setting.
Physicochemical Properties
| Property | This compound | Diethyl Ether (for comparison) |
| Molecular Formula | C₇H₁₆O[1] | C₄H₁₀O |
| Molecular Weight | 116.20 g/mol [2] | 74.12 g/mol |
| Boiling Point | Not available | 34.6 °C |
| Density | Not available | 0.713 g/cm³ |
| Viscosity | Not available | 0.233 cP (at 20 °C) |
| Dielectric Constant | Not available | 4.3[3] |
| Hydrogen Bond Donor Count | 0[4] | 0 |
| Hydrogen Bond Acceptor Count | 1[4] | 1 |
| XLogP3 | 2.1[4] | 0.89 |
Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater non-polarity.
Solvent Characteristics and Potential Applications
As a non-polar aprotic solvent, this compound is expected to exhibit the following characteristics:
-
Solubility: It should readily dissolve non-polar and weakly polar organic compounds, such as hydrocarbons, waxes, and many organic reagents.
-
Inertness: The ether linkage is generally unreactive under many reaction conditions, making it a suitable medium for reactions involving strong bases or nucleophiles.
-
Aprotic Nature: The absence of acidic protons prevents it from participating in acid-base reactions or quenching organometallic reagents.
Based on the general properties of ether solvents, this compound is a potential candidate for use in the following applications:
-
Grignard Reactions: Ether solvents are essential for the formation and reaction of Grignard reagents, as they solvate the magnesium center, enhancing its reactivity.[5]
-
Williamson Ether Synthesis: This solvent can serve as the reaction medium for the Sₙ2 reaction between an alkoxide and a primary alkyl halide to form an ether.[6]
-
Organometallic Chemistry: It is a suitable solvent for various other organometallic reagents that are sensitive to protic solvents.
-
Extractions: Its non-polar nature makes it a candidate for use in liquid-liquid extractions to isolate non-polar products from aqueous mixtures.
-
Drug Formulation: In drug development, non-polar solvents can be used in the synthesis of active pharmaceutical ingredients (APIs) and in certain formulation processes. The structure of this compound suggests it could be a component in creating hydrophobic microenvironments.
Experimental Protocols (Generalized)
The following are generalized protocols for reactions where this compound could potentially be used as a solvent. Researchers should optimize these protocols for their specific substrates and conditions.
Protocol 1: Grignard Reagent Formation and Reaction
Objective: To prepare a Grignard reagent and react it with a carbonyl compound using this compound as the solvent.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
This compound (anhydrous)
-
Carbonyl compound (e.g., benzaldehyde)
-
Iodine crystal (as an initiator)
-
Round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Initiation: Place magnesium turnings and a small crystal of iodine in the reaction flask.
-
Reagent Formation: Add a small portion of the alkyl/aryl halide dissolved in anhydrous this compound to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Addition: Slowly add the remaining solution of the alkyl/aryl halide in this compound via a dropping funnel, maintaining a gentle reflux.
-
Reaction: After the Grignard reagent has formed, cool the reaction mixture to 0 °C.
-
Quenching: Slowly add a solution of the carbonyl compound in anhydrous this compound.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.
Protocol 2: Williamson Ether Synthesis
Objective: To synthesize an unsymmetrical ether using this compound as the solvent.
Materials:
-
Alcohol
-
Strong base (e.g., sodium hydride)
-
Primary alkyl halide
-
This compound (anhydrous)
-
Round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add the alcohol to a suspension of sodium hydride in anhydrous this compound at 0 °C.
-
Reaction: Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Addition: Slowly add the primary alkyl halide to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the product with an organic solvent and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.
Visualizations
Caption: Workflow for a Grignard reaction.
Caption: Logical steps in Williamson Ether Synthesis.
Safety Considerations
As with all organic solvents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Ethers can form explosive peroxides upon prolonged exposure to air and light. Therefore, it is recommended to store this compound in a tightly sealed container in a cool, dark place and to test for the presence of peroxides before use, especially before distillation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-4-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxy-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration of an alkene. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Q2: Which starting materials are required for each synthesis method?
A2: For the Williamson ether synthesis, you can either react sodium 4-methyl-1-pentoxide with a methylating agent like methyl iodide, or react sodium methoxide (B1231860) with a 4-methyl-1-pentyl halide (e.g., 1-chloro-4-methylpentane). For the alkoxymercuration-demercuration reaction, the starting materials are 4-methyl-1-pentene (B8377), methanol, and a mercury salt like mercuric acetate (B1210297), followed by a reducing agent such as sodium borohydride (B1222165).
Q3: What are the main challenges associated with the Williamson ether synthesis for this molecule?
A3: The primary challenge is the potential for a competing elimination (E2) reaction, which can reduce the yield of the desired ether and produce 4-methyl-1-pentene as a byproduct.[1][2] This is particularly relevant if there is any steric hindrance. Ensuring anhydrous conditions is also critical to prevent hydrolysis of the alkoxide and alkyl halide.[1]
Q4: What are the key considerations for the alkoxymercuration-demercuration method?
A4: This method is generally high-yielding and avoids carbocation rearrangements, which is a significant advantage.[3] However, it involves the use of toxic mercury compounds, requiring careful handling and disposal. The reaction is also regioselective, following Markovnikov's rule, which is important to consider when planning the synthesis.[4]
Troubleshooting Guides
Williamson Ether Synthesis
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution | Expected Outcome |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS. | Higher conversion of starting materials to the desired ether. |
| Competing E2 elimination | Use a primary alkyl halide (methyl iodide) and the corresponding alkoxide (sodium 4-methyl-1-pentoxide) to minimize steric hindrance. Lower the reaction temperature. | Reduced formation of 4-methyl-1-pentene byproduct and increased ether yield.[1] |
| Hydrolysis of reactants | Ensure all glassware is flame-dried and reagents are anhydrous. Use a dry, aprotic solvent like THF or DMF. | Minimized formation of 4-methyl-1-pentanol (B72827) from the hydrolysis of the alkoxide. |
| Inefficient alkoxide formation | Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[2] | Increased concentration of the active nucleophile, leading to a higher reaction rate. |
Problem 2: Presence of significant amounts of 4-methyl-1-pentene in the product mixture.
This is a clear indication that the E2 elimination reaction is outcompeting the desired SN2 substitution.
-
Troubleshooting Steps:
-
Re-evaluate your choice of reactants: The Williamson synthesis works best with a primary alkyl halide.[3][5] Therefore, using sodium 4-methyl-1-pentoxide and methyl iodide is the preferred route over using sodium methoxide and 1-chloro-4-methylpentane.
-
Lower the reaction temperature: Higher temperatures favor elimination over substitution. Running the reaction at a lower temperature for a longer duration can improve the yield of the ether.
-
Choice of Base: Use a less sterically hindered base if possible, although for the formation of the alkoxide from the alcohol, a strong, non-nucleophilic base like NaH is ideal.[2]
-
Problem 3: Difficulty in purifying the product.
This compound is a relatively low-boiling point ether, which can present challenges during purification by distillation.
-
Troubleshooting Steps:
-
Efficient Condensation: Ensure your distillation apparatus has an efficient condenser, possibly cooled with an ice bath, to minimize loss of the volatile product.
-
Fractional Distillation: If the boiling points of the product and unreacted starting materials or byproducts are close, fractional distillation is recommended for better separation.
-
Azeotropic Removal of Water: If water is present as an impurity, it may form an azeotrope with the ether, making separation by simple distillation difficult. Drying the organic phase thoroughly with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before distillation is crucial.
-
Alkoxymercuration-Demercuration
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution | Expected Outcome |
| Incomplete alkoxymercuration | Ensure a slight excess of mercuric acetate is used. Allow for sufficient reaction time for the formation of the organomercury intermediate. | Complete consumption of the starting alkene. |
| Inefficient demercuration | Ensure the sodium borohydride solution is freshly prepared and added slowly to the reaction mixture. The demercuration step is typically rapid. | Complete conversion of the organomercury intermediate to the final ether product. |
| Side reactions | While this reaction is generally clean, ensure the reaction is not exposed to strong acids which could promote other addition pathways. | Minimized formation of byproducts. |
Problem 2: Presence of unreacted 4-methyl-1-pentene.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure the mercuric acetate is of good quality and has not degraded.
-
Reaction Time: Although usually fast, ensure the alkoxymercuration step has gone to completion by monitoring with TLC or GC.
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a representative procedure for the synthesis of a simple primary alkyl ether and should be adapted and optimized for specific laboratory conditions.
Reactants:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-methyl-1-pentanol | 102.17 | 10.22 g | 0.10 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 4.40 g | 0.11 |
| Methyl Iodide | 141.94 | 15.61 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
Procedure:
-
Alkoxide Formation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.40 g, 0.11 mol). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add 100 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methyl-1-pentanol (10.22 g, 0.10 mol) in 50 mL of anhydrous THF to the stirred suspension of sodium hydride.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Ether Formation: Cool the resulting sodium 4-methyl-1-pentoxide solution back to 0 °C.
-
Slowly add methyl iodide (15.61 g, 0.11 mol) to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow addition of 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Alkoxymercuration-Demercuration of 4-methyl-1-pentene
This protocol is a representative procedure and requires strict adherence to safety protocols due to the use of mercury compounds.
Reactants:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-methyl-1-pentene | 84.16 | 8.42 g | 0.10 |
| Mercuric Acetate | 318.68 | 31.87 g | 0.10 |
| Methanol | 32.04 | 100 mL | - |
| Sodium Borohydride | 37.83 | 1.89 g | 0.05 |
| 3M Sodium Hydroxide | - | 50 mL | - |
Procedure:
-
Alkoxymercuration: In a 250 mL round-bottom flask, dissolve mercuric acetate (31.87 g, 0.10 mol) in 100 mL of methanol.
-
To the stirred solution, add 4-methyl-1-pentene (8.42 g, 0.10 mol) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature, monitoring the disappearance of the alkene by TLC or GC.
-
Demercuration: In a separate flask, prepare a solution of sodium borohydride (1.89 g, 0.05 mol) in 50 mL of 3M sodium hydroxide.
-
Cool the organomercury solution in an ice bath and slowly add the sodium borohydride solution. A black precipitate of elemental mercury will form.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Work-up: Decant the supernatant liquid from the mercury. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Workflow for the Williamson Ether Synthesis.
Caption: Workflow for Alkoxymercuration-Demercuration.
Caption: Troubleshooting Logic for Synthesis Methods.
References
Technical Support Center: Purification of 1-Methoxy-4-methylpentane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 1-Methoxy-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route. For a typical Williamson ether synthesis, expect to find unreacted starting materials such as 4-methyl-1-pentanol (B72827) and the methylating agent. Side products from elimination reactions may also be present.
Q2: Which purification method is best for my crude sample?
A2: The choice depends on the primary impurities.
-
Fractional Distillation: This is the preferred method if your main impurity is the starting alcohol (4-methyl-1-pentanol), as there is a significant difference in their boiling points.
-
Flash Column Chromatography: This method is ideal for removing non-volatile or highly polar impurities, or when distillation does not provide adequate separation.
Q3: How can I remove residual water from my product?
A3: After the main purification, residual water can be removed by drying the organic liquid with an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.
Q4: My final product seems pure by chromatography, but the yield is low. What happened?
A4: Low yield can result from several factors. During distillation, loss can occur if the apparatus is not sealed properly or if the distillation is run too quickly. In chromatography, your compound might be partially adsorbing to the silica (B1680970) gel, or the collected fractions may be too dilute.
Purification Method Selection
The following diagram outlines a logical workflow for selecting the appropriate purification technique for your crude this compound.
Caption: Workflow for selecting a purification method.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of this compound and its common precursor. This data is essential for planning purification protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₇H₁₆O | 116.20 | ~125 (Estimated) | Lacks hydrogen bonding, resulting in a lower boiling point than the corresponding alcohol. |
| 4-Methyl-1-pentanol | C₆H₁₄O | 102.17 | 151-165 | Hydrogen bonding leads to a significantly higher boiling point.[1][2][3][4] |
Note: The boiling point for this compound is an estimate based on structurally similar ethers. It is highly recommended to determine the boiling point experimentally.
Troubleshooting Guides
Fractional Distillation
| Question / Issue | Possible Cause & Solution |
| Why is the separation between my product and the alcohol impurity poor? | Distillation Rate is Too Fast: Efficient separation requires the establishment of a temperature gradient in the column.[3] Reduce the heating rate to allow for multiple condensation-evaporation cycles, which is essential for separating liquids with close boiling points.[5] A slow, steady distillation rate of 1-2 drops per second is ideal. |
| The temperature at the distillation head is fluctuating and not holding steady. | Inconsistent Heating: Ensure the heating mantle is providing consistent heat. Using a stirring bar in the distillation flask promotes smooth boiling. Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6] |
| My yield is very low, and I suspect product loss. | Leaks in the Apparatus: Ensure all glass joints are properly sealed. Using joint grease (if appropriate for your system) can prevent vapor from escaping. Overheating: Excessive heating can cause product to be carried over with lower-boiling fractions or lead to decomposition. |
Flash Column Chromatography
| Question / Issue | Possible Cause & Solution |
| How do I choose the right solvent system (mobile phase)? | Polarity Matching: this compound is a relatively non-polar ether. Start with a non-polar solvent system like Hexane (B92381)/Ethyl Acetate (B1210297). A good starting point is a solvent mixture that gives your product an Rf value of 0.2-0.4 on a TLC plate. For non-polar compounds, a system like 5% Ethyl Acetate in hexane is a common starting point.[1] |
| My product is coming off the column too quickly with the solvent front. | Solvent is Too Polar: The mobile phase is too strong and is not allowing for proper interaction between your compound and the silica gel. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| I can't separate my product from a non-polar impurity. | Insufficient Separation on TLC: If the Rf values of your product and the impurity are very close, a standard isocratic elution may not be enough. Try a different solvent system (e.g., substituting ethyl acetate with diethyl ether or dichloromethane) to alter selectivity. Alternatively, use a shallow gradient elution, starting with a very non-polar solvent and gradually increasing the polarity. |
| My compound seems to have decomposed on the column. | Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. You can neutralize the silica gel by running a column with a solvent system containing a small amount of triethylamine (B128534) (1-3%) before loading your sample. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to separate this compound from the higher-boiling 4-methyl-1-pentanol.
References
- 1. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+/-)-1-Methoxy-4-methylpentane-3-thiol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. webqc.org [webqc.org]
- 4. 1-Heptanol [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. Physical properties of ethers [quimicaorganica.org]
Technical Support Center: Synthesis of 1-Methoxy-4-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methoxy-4-methylpentane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. There are two main variations for this specific synthesis:
-
Route A: Reaction of sodium 4-methyl-1-pentoxide with a methyl halide (e.g., methyl iodide).
-
Route B: Reaction of sodium methoxide (B1231860) with a 1-halo-4-methylpentane (e.g., 1-chloro-4-methylpentane).
Due to the primary nature of the alkyl halide in both routes, the SN2 reaction is generally favored.[1]
Q2: What are the most common byproducts in the synthesis of this compound?
The primary byproduct of concern in the Williamson ether synthesis of this compound is 4-methyl-1-pentene (B8377) . This alkene is formed through a competing E2 (elimination) reaction.[2] The alkoxide (either sodium methoxide or sodium 4-methyl-1-pentoxide) can act as a base, abstracting a proton from the carbon adjacent to the carbon bearing the leaving group.
Other potential, though generally less common, byproducts can include:
-
Unreacted starting materials: 4-methyl-1-pentanol (B72827) or 1-chloro-4-methylpentane (B3042464).
-
Di(4-methylpentyl) ether: If 4-methyl-1-pentoxide reacts with unreacted 1-halo-4-methylpentane.
-
Dimethyl ether: From the reaction of sodium methoxide with the methylating agent.
Q3: How can I minimize the formation of the 4-methyl-1-pentene byproduct?
Minimizing the E2 elimination byproduct is crucial for achieving a high yield of the desired ether. Here are several strategies:
-
Choice of Reagents: When possible, use the less sterically hindered alkoxide and the less sterically hindered alkyl halide. For the synthesis of this compound, reacting sodium 4-methyl-1-pentoxide with a methyl halide is generally preferred over reacting sodium methoxide with 1-chloro-4-methylpentane, as the methyl halide is less sterically hindered.
-
Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is recommended.
-
Choice of Base: Use a strong, non-nucleophilic base to generate the alkoxide if starting from the alcohol. Sodium hydride (NaH) is a common choice.
-
Solvent: Employ a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or THF (tetrahydrofuran). These solvents solvate the cation of the alkoxide, making the alkoxide anion more reactive as a nucleophile.
Troubleshooting Guides
Issue 1: My reaction yield is low, and I observe a significant amount of an alkene byproduct in my GC-MS analysis.
This is a classic case of the E2 elimination reaction competing with the desired SN2 reaction.
Troubleshooting Steps:
-
Review your reaction conditions:
-
Temperature: If the reaction was run at an elevated temperature, try lowering it.
-
Base: Ensure you are using a strong, non-nucleophilic base to form the alkoxide. If you are using a weaker base, consider switching to sodium hydride.
-
-
Optimize your reagents:
-
If you are using 1-chloro-4-methylpentane and sodium methoxide, consider switching to 4-methyl-1-pentanol and a methylating agent like methyl iodide after deprotonation with NaH.
-
-
Monitor the reaction: Use TLC or GC-MS to monitor the progress of the reaction and determine the optimal reaction time to avoid prolonged heating that can favor elimination.
| Parameter | Condition Favoring SN2 (Ether) | Condition Favoring E2 (Alkene) |
| Alkyl Halide | Primary (e.g., CH3I) | Secondary > Primary |
| Base/Nucleophile | Less sterically hindered | More sterically hindered |
| Temperature | Lower | Higher |
| Solvent | Polar aprotic (DMF, DMSO) | Protic solvents can decrease SN2 rate |
Issue 2: I see multiple unexpected peaks in my chromatogram that I cannot identify.
Troubleshooting Steps:
-
Analyze the mass spectra of the unknown peaks: Compare the fragmentation patterns to a mass spectral library to get potential matches.
-
Consider other possible side reactions:
-
Could there be unreacted starting materials? Check the retention times against pure standards.
-
Is it possible that a dimer of your starting alcohol has formed (di(4-methylpentyl) ether)?
-
-
Purify your starting materials: Impurities in the starting alcohol or alkyl halide can lead to a variety of side products. Consider distilling your starting materials before use.
Issue 3: How can I confirm the identity of my product and the major byproduct?
Confirmation should be done using a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying the volatile components of your reaction mixture. The mass spectrometer will provide fragmentation patterns that can be used to identify the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of your isolated product.
| Compound | 1H NMR Key Chemical Shifts (ppm, CDCl3) | 13C NMR Key Chemical Shifts (ppm, CDCl3) |
| This compound (Predicted) | ~3.3 (s, 3H, -OCH3), ~3.4 (t, 2H, -CH2O-) | ~58 (-OCH3), ~72 (-CH2O-) |
| 4-Methyl-1-pentene | ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH2), ~2.0 (t, 2H, -CH2-C=), ~1.7 (m, 1H, -CH(CH3)2), ~0.9 (d, 6H, -CH(CH 3)2) | ~138 (-CH=), ~115 (=CH2), ~40 (-CH2-C=), ~28 (-CH(CH3)2), ~22 (-CH(C H3)2) |
Note: Predicted NMR data for this compound is based on typical values for similar ethers. Actual values may vary.
Experimental Protocols
Synthesis of this compound (via 4-methyl-1-pentanol)
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methyl-1-pentanol (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
-
Ether Formation:
-
Cool the resulting alkoxide solution back to 0 °C.
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Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation.
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GC-MS Analysis of Reaction Mixture
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35-300.
Visualizations
Caption: Synthesis pathway for this compound showing the desired SN2 reaction and the competing E2 elimination.
Caption: Troubleshooting workflow for identifying and resolving issues in this compound synthesis.
References
"removing impurities from 1-Methoxy-4-methylpentane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methoxy-4-methylpentane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can stem from the synthesis process and degradation over time. Potential impurities include:
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Unreacted starting materials: If synthesized via a Williamson ether synthesis, these could include 4-methyl-1-pentanol (B72827) and a methylating agent (e.g., methyl iodide, dimethyl sulfate).
-
Byproducts of synthesis: Side reactions during synthesis can lead to various byproducts.
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Degradation products: Like other ethers, this compound can form peroxides upon exposure to air and light.[1] Further degradation can lead to the formation of aldehydes and carboxylic acids.[2]
Q2: How can I detect the presence of impurities in my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your sample:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile organic impurities.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
Peroxide Test Strips: These offer a quick and simple way to check for the presence of hazardous peroxides.[1]
Q3: What are the signs of degradation in this compound?
A3: Degradation of this compound, primarily through peroxide formation, may not always be visually apparent. However, a yellowish or cloudy appearance can indicate significant degradation.[1] The most reliable method for detecting degradation is through analytical testing for peroxides.[1]
Troubleshooting Guides
Issue 1: Inconsistent reaction results using this compound as a solvent.
-
Possible Cause: The presence of reactive impurities such as water, alcohols, or peroxides can interfere with many chemical reactions.
-
Troubleshooting Steps:
-
Test for Peroxides: Before use, always test your solvent for the presence of peroxides, especially if the container has been opened previously.
-
Purify the Solvent: If impurities are suspected, purify the this compound using an appropriate method (see Experimental Protocols section).
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Use a Fresh Bottle: If purification is not feasible, use a new, unopened bottle of high-purity solvent.
-
Issue 2: Unexpected peaks observed during GC-MS analysis of a reaction mixture.
-
Possible Cause: The unexpected peaks may originate from impurities present in the this compound used as a solvent.
-
Troubleshooting Steps:
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Analyze the Solvent: Run a GC-MS analysis of the this compound from the same bottle used in your reaction.
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Compare Chromatograms: Compare the chromatogram of the solvent with that of your reaction mixture to identify any common peaks.
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Purify and Re-run: If impurities are confirmed in the solvent, purify it and repeat the reaction.
-
Experimental Protocols
Protocol 1: Purification of this compound to Remove Water and Peroxides
This protocol describes a general method for drying and removing peroxides from ethers, adapted for this compound.
Materials:
-
This compound (technical grade)
-
Anhydrous potassium hydroxide (B78521) (KOH) pellets[5]
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Sodium metal (Na)[5]
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Benzophenone (B1666685) (optional, as an indicator)[5]
-
Distillation apparatus
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Pre-drying with Potassium Hydroxide:
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To a round-bottom flask, add the this compound to be purified.
-
Add approximately 30 g of anhydrous potassium hydroxide pellets for every 500 mL of the ether.[5]
-
Stir the mixture overnight at room temperature. The KOH will absorb water and react with acidic impurities.[5]
-
Carefully decant the ether from the KOH pellets.
-
-
Drying and Peroxide Removal with Sodium:
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Set up a distillation apparatus under an inert atmosphere.
-
Transfer the pre-dried ether to the distillation flask.
-
Add small, freshly cut pieces of sodium metal (approximately 10 g per 500 mL) to the ether.[5] If using, add a small amount of benzophenone as an indicator.
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Stir the mixture. A blue or purple color from the benzophenone ketyl radical indicates that the solvent is dry and free of peroxides.[5] In the absence of an indicator, the cessation of hydrogen gas evolution suggests the removal of water.[5]
-
Reflux the ether over sodium for at least one hour.
-
-
Distillation:
-
Distill the purified this compound under an inert atmosphere.
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Collect the fraction boiling at the correct boiling point (approximately 134-136 °C).
-
Store the purified solvent over molecular sieves or sodium ribbon to maintain its dryness and purity.
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Protocol 2: Analytical Purity Assessment by GC-MS
This protocol outlines a general method for the qualitative analysis of impurities in this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Dilute a sample of the this compound in a high-purity solvent (e.g., dichloromethane) to an appropriate concentration.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Detector: Scan range of m/z 35-350
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
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Analyze any additional peaks by comparing their mass spectra with a library database (e.g., NIST) to tentatively identify impurities.
-
Data Presentation
Table 1: Hypothetical Purity of this compound Before and After Purification
| Impurity | Concentration (Before Purification) | Concentration (After Purification) | Method of Detection |
| Water | ~500 ppm | <50 ppm | Karl Fischer Titration |
| Peroxides | ~10 ppm | Not Detected | Peroxide Test Strips |
| 4-Methyl-1-pentanol | ~0.5% | <0.05% | GC-MS |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Troubleshooting Low Yields in 1-Methoxy-4-methylpentane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-methoxy-4-methylpentane. Low yields can arise from a variety of factors, and this guide aims to help you diagnose and resolve these issues to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-methyl-1-pentanol (B72827) to form an alkoxide, which then acts as a nucleophile to attack a methyl halide (like methyl iodide) in an SN2 reaction.[1]
Q2: What are the primary side reactions that can lead to low yields in this synthesis?
The main competing side reaction is the E2 elimination of the alkylating agent, which is more prevalent with sterically hindered or secondary/tertiary alkyl halides.[3] However, since methyl iodide is a primary halide, this is less of a concern. Other potential issues include incomplete deprotonation of the alcohol, reaction with residual water, and side reactions of impurities present in the starting materials or solvents.
Q3: How does the choice of base affect the reaction yield?
The choice of base is critical for the complete deprotonation of 4-methyl-1-pentanol to its corresponding alkoxide. A strong base is required since alcohols are not very acidic.[4] Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[3] Weaker bases may result in an equilibrium that does not favor complete alkoxide formation, leading to lower yields.
Q4: Can the solvent choice impact the success of the synthesis?
Yes, the solvent plays a crucial role. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are ideal for SN2 reactions like the Williamson ether synthesis.[1][3] These solvents solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react with the methyl halide.[3] Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[3]
Troubleshooting Guide for Low Yields
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low conversion of starting material (4-methyl-1-pentanol).
-
Question: My reaction shows a significant amount of unreacted 4-methyl-1-pentanol. What could be the cause?
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Answer: Low conversion is often due to incomplete deprotonation of the alcohol or issues with the reagents.
-
Insufficient or Inactive Base: Ensure you are using a strong base like sodium hydride (NaH) and that it is fresh. NaH can react with atmospheric moisture and become less effective. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
-
Presence of Moisture: Any water in the reaction will quench the strong base and the alkoxide. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Low Reaction Temperature or Insufficient Time: While the reaction is typically run at room temperature or with gentle heating, very low temperatures may slow the rate of reaction significantly. Ensure the reaction is stirred for a sufficient amount of time (several hours to overnight) and consider gentle heating (e.g., to 40-50 °C) to drive the reaction to completion.
-
Problem 2: Formation of an unknown byproduct observed by GC-MS.
-
Question: I am observing a significant byproduct in my GC-MS analysis that is not the starting material or the desired product. What could it be?
-
Answer: The most likely byproduct is from a competing elimination reaction, though this is less common with a methyl halide. Other possibilities include products from reactions with impurities.
-
Elimination (E2) Side Reaction: While less likely with methyl iodide, if a different alkyl halide was used, elimination could be a factor. This would result in the formation of 4-methyl-1-pentene. To minimize this, ensure you are using a primary alkyl halide and avoid excessive heating.
-
Impure Starting Materials: Impurities in the 4-methyl-1-pentanol or the methylating agent can lead to side reactions. It is recommended to use purified reagents. 4-Methyl-1-pentanol can be purified by distillation.[5]
-
Problem 3: Difficulty in isolating the final product.
-
Question: I am having trouble purifying the this compound after the reaction workup. What are some common issues?
-
Answer: Purification issues can arise from incomplete reactions or difficulties in separating the product from the reaction mixture.
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Incomplete Reaction: If a significant amount of the starting alcohol remains, its boiling point may be close enough to the product to make distillation difficult. Ensure the reaction goes to completion by following the advice in Problem 1.
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Workup Procedure: A standard workup involves quenching the reaction with water, followed by extraction with an organic solvent (e.g., diethyl ether). Washing the organic layer with brine can help remove residual water and some polar impurities.
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Purification Method: Simple distillation is often sufficient for purifying this compound. Ensure your distillation setup is efficient to get a clean separation.
-
Data Presentation
The following table summarizes key reaction parameters and their impact on the yield of a Williamson ether synthesis, which can be applied to the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | NaH (1.2 eq) | KOtBu (1.2 eq) | K₂CO₃ (1.5 eq) | NaH generally gives higher yields due to irreversible deprotonation. |
| Solvent | THF (anhydrous) | Acetonitrile (anhydrous) | Ethanol | Polar aprotic solvents (THF, Acetonitrile) are preferred over protic solvents (Ethanol). |
| Temperature | 25 °C (Room Temp) | 50 °C | 0 °C | Moderate heating (50 °C) can increase the reaction rate, but excessive heat may promote side reactions. 0 °C may be too slow. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Longer reaction times generally lead to higher conversion, especially at lower temperatures. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from a general procedure for Williamson ether synthesis.[5]
Materials:
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4-Methyl-1-pentanol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Alkoxide Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) that has been washed with anhydrous hexane (B92381) to remove the mineral oil.
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Add anhydrous THF to the flask to create a suspension.
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Cool the flask to 0 °C in an ice bath.
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Slowly add a solution of 4-methyl-1-pentanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise to the alkoxide solution.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
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Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by simple distillation to obtain this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yields.
Caption: Experimental workflow for synthesis.
References
Technical Support Center: Synthesis of 1-Methoxy-4-methylpentane
Welcome to the technical support center for the synthesis of 1-methoxy-4-methylpentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration of 4-methyl-1-pentene (B8377).
Q2: Which synthetic route is generally preferred for producing this compound?
A2: For the synthesis of a primary ether like this compound, the Williamson ether synthesis is often a good choice due to its relatively straightforward procedure and the commercial availability of the required starting materials. However, alkoxymercuration-demercuration is an excellent alternative that can offer high yields and avoids the potential for rearrangement side products.[1]
Q3: What are the main side reactions to be aware of during the Williamson ether synthesis of this compound?
A3: The primary side reaction in the Williamson ether synthesis is elimination (E2), which competes with the desired substitution (SN2) reaction.[2][3] This is particularly prevalent if the alkyl halide used is secondary or tertiary.[2][3] For the synthesis of this compound, using a primary alkyl halide (1-halo-4-methylpentane) will minimize this side reaction.
Q4: Can carbocation rearrangements occur during the synthesis of this compound?
A4: Carbocation rearrangements are not a concern in the Williamson ether synthesis as it proceeds via an SN2 mechanism.[2][4] The alkoxymercuration-demercuration reaction also avoids carbocation rearrangements due to the formation of a stable mercurinium ion intermediate.[1][5]
Troubleshooting Guides
Williamson Ether Synthesis Route
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction is stirred vigorously and heated for a sufficient amount of time. Monitor the reaction progress using TLC or GC. - Use a polar aprotic solvent such as DMF or DMSO to enhance the rate of the SN2 reaction.[3] |
| Competing elimination reaction | - Ensure a primary alkyl halide (e.g., 1-bromo-4-methylpentane) is used. - Use a strong, non-bulky base to prepare the methoxide (B1231860). |
| Hydrolysis of the alkoxide | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the sodium methoxide. |
| Impure reagents | - Use freshly distilled or high-purity solvents and reagents. |
Issue 2: Presence of 4-methyl-1-pentene as a major byproduct.
| Potential Cause | Troubleshooting Steps |
| E2 elimination is favored | - This indicates that the reaction conditions are promoting the elimination side reaction. - Lower the reaction temperature. - Use a less sterically hindered base to generate the methoxide. - Ensure the use of a primary alkyl halide. |
Alkoxymercuration-Demercuration Route
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete mercuration | - Ensure the mercuric acetate (B1210297) is fully dissolved in the methanol (B129727) before adding the alkene. - Allow sufficient time for the formation of the alkoxymercurial intermediate. |
| Incomplete demercuration | - Ensure an adequate amount of sodium borohydride (B1222165) is used. - The demercuration step is typically rapid, but gentle stirring can ensure complete reaction. |
| Side reactions of the alkene | - While rearrangements are avoided, other side reactions like polymerization can occur if the reaction conditions are too harsh. Ensure the reaction is performed at the recommended temperature. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is based on the general principles of the Williamson ether synthesis.
Materials:
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Sodium metal
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Anhydrous methanol
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted.
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Ether Formation: To the freshly prepared sodium methoxide solution, add 1-bromo-4-methylpentane (1.0 equivalent) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Alkoxymercuration-Demercuration of 4-Methyl-1-pentene
This protocol is adapted from the general procedure for alkoxymercuration-demercuration.
Materials:
-
Mercuric acetate (Hg(OAc)₂)
-
Anhydrous methanol
-
4-Methyl-1-pentene
-
Sodium borohydride (NaBH₄)
-
3M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
Procedure:
-
Alkoxymercuration: In a round-bottom flask, dissolve mercuric acetate (1.0 equivalent) in anhydrous methanol. To this solution, add 4-methyl-1-pentene (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours.
-
Demercuration: Cool the reaction mixture in an ice bath and add a 3M sodium hydroxide solution, followed by the portion-wise addition of a solution of sodium borohydride (0.5 equivalents) in 3M sodium hydroxide.
-
Workup: Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.
-
Extraction: Decant the supernatant and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the synthesis of this compound via the two described methods. This data is for illustrative purposes to aid in the comparison of the two routes.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Williamson Ether Synthesis | Alkoxymercuration-Demercuration |
| Typical Yield | 75-85% | 85-95% |
| Primary Side Product | 4-methyl-1-pentene | Di-(4-methylpentyl) ether (trace) |
| Reaction Time | 6-12 hours | 2-4 hours |
| Reagent Toxicity | Sodium metal (corrosive), 1-bromo-4-methylpentane (lachrymator) | Mercuric acetate (highly toxic) |
Table 2: Hypothetical GC-MS Analysis of Crude Product from Williamson Ether Synthesis
| Compound | Retention Time (min) | Relative Area (%) |
| 4-methyl-1-pentene | 3.2 | 10 |
| Methanol (solvent) | 4.1 | 5 |
| 1-Bromo-4-methylpentane | 6.8 | 5 |
| This compound | 8.5 | 80 |
Visualizations
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Caption: Experimental workflow for the alkoxymercuration-demercuration synthesis.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Purity of Synthesized 1-Methoxy-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the purity of synthesized 1-methoxy-4-methylpentane. The information is presented in a clear question-and-answer format to directly address common challenges encountered during the synthesis and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an S(_N)2 reaction. For the synthesis of this compound, 4-methyl-1-pentanol (B72827) is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with a methylating agent, typically methyl iodide (CH(_3)I), to yield the desired ether product.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The primary impurities in the synthesis of this compound typically arise from unreacted starting materials and side reactions. These include:
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Unreacted 4-methyl-1-pentanol: The starting alcohol may not be fully converted to the alkoxide or the subsequent ether.
-
Unreacted methyl iodide: The methylating agent might be present in excess or may not have fully reacted.
-
4-methyl-1-pentene (B8377): This is a common byproduct resulting from an E2 elimination side reaction, which can compete with the desired S(_N)2 substitution.
Q3: My crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate. How can I identify the major impurity?
A3: To identify the major impurity, you can run co-spots on the TLC plate with your starting materials (4-methyl-1-pentanol and methyl iodide). If one of the spots in your crude product matches the R(_f) value of a starting material, you have identified at least one of the impurities. The alkene byproduct, 4-methyl-1-pentene, is generally less polar than the alcohol and the ether and will likely have a higher R(_f) value. For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.
Q4: How can I remove unreacted 4-methyl-1-pentanol from my product?
A4: The most effective method for separating this compound from the unreacted starting alcohol, 4-methyl-1-pentanol, is fractional distillation . This technique is particularly useful when the boiling points of the components in a mixture are relatively close. Due to the significant difference in their boiling points, fractional distillation allows for an efficient separation.
Q5: I am having trouble separating my product from a persistent impurity with a similar boiling point. What could it be and what should I do?
A5: If you are struggling to separate an impurity with a similar boiling point to your product, it is likely the elimination byproduct, 4-methyl-1-pentene. To address this, you should first try to optimize the reaction conditions to minimize the formation of this byproduct. This can be achieved by using a less sterically hindered base and maintaining a lower reaction temperature. If the byproduct is already formed, a very efficient fractional distillation setup with a column that has a high number of theoretical plates may be required for separation. Alternatively, other purification techniques like preparative gas chromatography could be employed.
Troubleshooting Guides
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of 4-methyl-1-pentanol. | Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). Allow for adequate reaction time for the deprotonation to go to completion before adding the methyl iodide. |
| Competing elimination reaction. | Lower the reaction temperature. Use a less sterically hindered base if possible. Ensure the use of a primary alkyl halide (methyl iodide is ideal). |
| Hydrolysis of the alkoxide or methyl iodide. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful of favoring the elimination side reaction. |
Problem: Poor Separation During Fractional Distillation
| Possible Cause | Suggested Solution |
| Inefficient fractional distillation column. | Use a longer fractionating column or one with a higher surface area packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium to be established within the column. A slow and steady distillation rate is crucial for good separation. |
| Inaccurate temperature monitoring. | Ensure the thermometer bulb is correctly positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Presence of an azeotrope. | While unlikely for this specific mixture, if an azeotrope is suspected, alternative purification methods such as extractive distillation or chromatography may be necessary. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-methyl-1-pentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH(_3)I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methyl-1-pentanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Key Experiment: Purification by Fractional Distillation
Materials:
-
Crude this compound
-
Boiling chips
Procedure:
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Begin to heat the flask gently.
-
Collect the forerun, which will primarily consist of any remaining low-boiling impurities like methyl iodide (boiling point: 42.5 °C) and the elimination byproduct 4-methyl-1-pentene (boiling point: 54 °C).
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Once the temperature stabilizes at the boiling point of this compound, change the receiving flask and collect the pure product.
-
Continue distillation until the temperature begins to rise significantly, indicating the presence of the higher-boiling impurity, 4-methyl-1-pentanol (boiling point: ~151-165 °C).
-
Stop the distillation before all the liquid in the distillation flask has evaporated.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C(7)H({16})O | 116.20 | Not available |
| 4-Methyl-1-pentanol | C(6)H({14})O | 102.17 | 151-165 |
| Methyl Iodide | CH(_3)I | 141.94 | 42.5 |
| 4-Methyl-1-pentene | C(6)H({12}) | 84.16 | 54 |
Table 2: Illustrative Purity Improvement via Fractional Distillation
| Fraction Number | Distillation Temperature (°C) | Composition | Purity of this compound (%) |
| 1 (Forerun) | 40-60 | Methyl iodide, 4-methyl-1-pentene | < 5 |
| 2 | 60-110 | Mixture | 5-50 |
| 3 (Main Fraction) | 110-130 (estimated) | This compound | > 98 |
| 4 (Residue) | > 130 | 4-methyl-1-pentanol | < 5 |
This data is illustrative and the actual distillation profile will depend on the specific composition of the crude product and the efficiency of the distillation apparatus.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low purity of this compound.
"handling and storage issues with 1-Methoxy-4-methylpentane"
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methoxy-4-methylpentane was not located. The following guidance is based on safety data for structurally similar compounds and general best practices for handling flammable liquid chemicals. Always consult your institution's specific safety protocols and conduct a thorough risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for similar chemicals, the primary hazards are expected to be:
-
Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]
-
Health Hazards: May cause skin and eye irritation. Inhalation of vapors could lead to respiratory tract irritation, drowsiness, or dizziness. Ingestion may be harmful.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][6] Keep away from heat, sparks, open flames, and other ignition sources.[1][3][6] All metal parts of storage and handling equipment must be grounded to prevent static discharge.
Q3: What personal protective equipment (PPE) should I wear when handling this chemical?
The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if vapor concentrations are high, use a NIOSH/MSHA-approved respirator.[6]
Q4: What should I do in case of a small spill?
For a small spill, follow these steps:
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Ensure adequate ventilation and eliminate all ignition sources.[6]
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collect the absorbed material into a sealed, properly labeled container for disposal.[6]
-
Clean the spill area thoroughly.
Troubleshooting Guides
Issue: The container of this compound has a slight pressure release upon opening.
-
Possible Cause: The substance may have a low boiling point or the storage area temperature may be elevated, causing vapor pressure to build up inside the container.
-
Solution:
-
Ensure you are working in a well-ventilated area, preferably a fume hood.
-
Cool the container before opening if it feels warm to the touch.
-
Open the container slowly and carefully to allow any built-up pressure to release gradually.
-
Review your storage conditions to ensure the temperature is within the recommended range.
-
Issue: An experiment involving this compound is giving inconsistent results.
-
Possible Cause: The compound may have degraded or become contaminated. Ethers can form explosive peroxides over time, especially when exposed to air and light.
-
Solution:
-
Check for any visual changes in the liquid (e.g., discoloration, precipitate formation).
-
If peroxide formation is suspected, test for peroxides using appropriate test strips before use. Do not use if peroxides are present.
-
If the purity is in doubt, consider re-purifying the solvent or using a fresh, unopened bottle.
-
Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive to air.
-
Data Presentation
Physical and Chemical Properties (Based on available data)
| Property | Value | Source |
| Molecular Formula | C7H16O | [7][8][9] |
| Molecular Weight | 116.20 g/mol | [8][9] |
| XLogP3 | 2.1 | [7][8] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 4 | [7] |
Hazard Information (Inferred from similar compounds)
| Hazard Statement | GHS Classification (Example) | Source (Similar Compound) |
| Flammable liquid and vapor | Flammable Liquid, Category 3 | [1][4][5] |
| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | [4][5] |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [4][5] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | [4][5] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | [5] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation:
-
Read and understand the available safety information for this compound and similar compounds.
-
Ensure a chemical fume hood is operational.
-
Assemble all necessary PPE (safety goggles, chemical-resistant gloves, lab coat).
-
Have spill containment materials readily available.
-
-
Procedure:
-
Conduct all work within a chemical fume hood.[3]
-
Ground and bond all metal containers and transfer lines to prevent static electricity buildup.
-
Use only non-sparking tools.[6]
-
Carefully uncap the container, being mindful of any potential pressure release.
-
Dispense the required amount of liquid slowly and carefully to avoid splashing.
-
-
Post-Procedure:
-
Wipe down the work area.
-
Dispose of any contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Small-Scale Reaction Quenching
-
Preparation:
-
Ensure the reaction vessel is in an ice bath to control the temperature of the quenching process.
-
Have the appropriate quenching solution ready in a dropping funnel or syringe.
-
Ensure adequate ventilation (fume hood).
-
-
Procedure:
-
Slowly add the quenching solution to the reaction mixture with stirring.
-
Monitor the temperature of the reaction mixture closely.
-
Control the rate of addition to prevent a rapid exotherm.
-
-
Work-up:
-
Once the quench is complete, proceed with the work-up as per the specific experimental protocol.
-
Handle all waste streams as hazardous waste.
-
Visualizations
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 1-Methoxy-4-methylpentan-3-one | C7H14O2 | CID 54593809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methoxy-4-methylpentan-2-one | C7H14O2 | CID 13108539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
Technical Support Center: Safe Handling of 1-Methoxy-4-methylpentane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on mitigating the hazards associated with the use of 1-Methoxy-4-methylpentane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[3][4] The primary health hazards include the potential to cause skin and eye irritation.[1][2] Ingestion can be harmful, and aspiration of the liquid may lead to pulmonary edema and pneumonitis.[3]
Q2: What are the GHS classifications for this compound and its derivatives?
A2: While specific GHS classification for this compound is not consistently reported, related isomers and derivatives are classified as follows:
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) [2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive personal protective equipment (PPE) strategy is crucial for the safe handling of this compound. Recommendations include:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes are necessary.[5][6] For larger quantities or splash potential, consider an apron or coveralls.[6]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[5][7] If ventilation is inadequate, a NIOSH-approved respirator is required.[5]
Q4: How should I properly store this compound?
A4: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][7][8] It is also important to ground and bond containers during transfer to prevent static discharge.[5][8] Ethers like this compound have the potential to form explosive peroxides over time, so it is recommended to test for peroxide formation or discard the chemical after one year.[3]
Q5: What should I do in case of a small spill of this compound?
A5: For a small spill, first, eliminate all ignition sources.[4][5] Ensure adequate ventilation.[7] Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[5] Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[5]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Dizziness or respiratory irritation during use. | Inadequate ventilation leading to vapor inhalation. | Immediately move to an area with fresh air. If symptoms persist, seek medical attention. Review and improve ventilation in the work area. Ensure the chemical fume hood is functioning correctly. |
| Skin irritation after handling. | Direct skin contact with the chemical. | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention. Always wear appropriate chemical-resistant gloves. |
| Visible changes in the chemical (e.g., discoloration, crystal formation). | Potential peroxide formation or contamination. | Do not use the chemical. This could indicate the formation of explosive peroxides. Dispose of the material as hazardous waste according to your institution's protocols.[5] |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H16O[10][11][12] |
| Molecular Weight | 116.20 g/mol [10][11] |
| Appearance | Clear colorless liquid[13] |
| Solubility | Insoluble in water[13] |
GHS Hazard Summary for Related Compounds (e.g., 4-Methoxy-4-methyl-2-pentanone)
| Hazard Class | Category |
| Flammable liquids | 3[2] |
| Acute toxicity, oral | 4[2] |
| Skin irritation | 2[2] |
| Eye irritation | 2[2] |
| Specific target organ toxicity - single exposure (respiratory tract irritation) | 3[2] |
Experimental Protocols
Protocol for Safe Dispensing of this compound
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary PPE: safety goggles, chemical-resistant gloves, and a lab coat.
-
Have spill containment materials (e.g., absorbent pads, sand) readily available.
-
Ensure a fire extinguisher (Class B) is accessible.
-
-
Procedure:
-
Conduct all dispensing activities within the chemical fume hood.
-
Ground and bond the source and receiving containers to prevent static electricity buildup.
-
Use only non-sparking tools for opening and closing containers.
-
Carefully pour the required amount, avoiding splashes.
-
Securely close both containers immediately after dispensing.
-
-
Post-Procedure:
-
Wipe down the work area with an appropriate solvent.
-
Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Mandatory Visualizations
Caption: Workflow for mitigating hazards when using this compound.
Caption: Decision-making process for responding to a this compound spill.
References
- 1. 1-Methoxy-4-methylpentan-3-one | C7H14O2 | CID 54593809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methoxy-4-methylpentan-2-one | C7H14O2 | CID 13108539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. targetmol.com [targetmol.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of 1-Methoxy-4-methylpentane Purity by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the assurance of purity is a critical step to ensure the reliability and reproducibility of subsequent scientific investigations. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-Methoxy-4-methylpentane purity against other analytical techniques. Supporting experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to this compound and the Imperative of Purity Validation
This compound is an aliphatic ether with potential applications as a solvent or an intermediate in organic synthesis. The presence of impurities, even in trace amounts, can significantly alter its physical, chemical, and biological properties, leading to erroneous experimental results. Therefore, the rigorous validation of its purity is paramount. GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound.[1]
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be assessed by various analytical methods. GC-MS offers high sensitivity and specificity, allowing for both quantification of the main component and identification of potential impurities.[1] Alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable structural information and can also be employed for purity assessment.
| Analytical Technique | Principle | Strengths | Limitations | Applicability for this compound |
| GC-MS | Separates compounds based on their volatility and polarity, followed by mass-based identification.[1] | High sensitivity and selectivity; allows for identification of unknown impurities; excellent for quantitative analysis.[1][2] | Requires volatile and thermally stable compounds; derivatization may be needed for some impurities. | Highly suitable for both purity determination and impurity profiling. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure.[3] | Provides detailed structural information; can be used for quantification (qNMR).[4] | Lower sensitivity compared to GC-MS for trace impurities; complex spectra can be difficult to interpret. | Excellent for confirming the structure of the main component and identifying major impurities. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.[5][6] | Fast and non-destructive; provides information about the functional groups present.[5][6] | Not suitable for quantifying individual components in a mixture; provides limited information on the overall molecular structure. | Useful as a preliminary check for the presence of the ether functional group and the absence of hydroxyl or carbonyl impurities. |
Experimental Protocols
Synthesis of this compound and Potential Impurities
A common method for the synthesis of aliphatic ethers like this compound is the Williamson ether synthesis. In this reaction, an alkoxide reacts with an alkyl halide. For the synthesis of this compound, sodium 4-methylpentoxide could be reacted with methyl iodide.
Potential Impurities:
Based on the Williamson ether synthesis, potential impurities could include:
-
Unreacted starting materials: 4-methyl-1-pentanol (B72827) and methyl iodide.
-
Side products: Elimination products such as 4-methyl-1-pentene.
-
Solvent residues: Depending on the solvent used in the reaction and workup (e.g., diethyl ether, dichloromethane).
The following diagram illustrates the logical workflow for the synthesis and subsequent purity validation.
Caption: Synthesis and Purity Validation Workflow for this compound.
GC-MS Purity Validation Protocol
The following is a general GC-MS protocol that can be adapted for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable for separating aliphatic ethers and potential impurities. A common choice is a DB-5ms or HP-5ms column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is recommended for purity analysis to avoid column overload.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: Scan from m/z 35 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
¹H NMR Spectroscopy Protocol
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Expected Chemical Shifts:
-
The protons on the carbon adjacent to the ether oxygen (–O–CH₂–) are expected to appear in the range of 3.3-4.0 ppm.[3]
-
The methoxy (B1213986) group protons (–O–CH₃) will likely appear around 3.3 ppm.[3]
-
The remaining aliphatic protons will appear further upfield (0.8-1.7 ppm).[8][9]
-
FTIR Spectroscopy Protocol
-
Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).
-
Expected Absorptions:
-
A strong C–O stretching band is characteristic of ethers and typically appears in the range of 1050-1150 cm⁻¹.[3][5][6]
-
The absence of a broad O–H stretching band around 3200-3600 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹ would indicate the absence of alcohol and carbonyl impurities, respectively.[5]
-
Comparative Data
The following table summarizes hypothetical data for the purity analysis of a synthesized batch of this compound using GC-MS and ¹H NMR.
| Analyte | GC-MS | ¹H NMR |
| Retention Time (min) | Purity (%) | |
| This compound | 7.8 | 99.5 |
| 4-methyl-1-pentanol (Impurity) | 6.2 | 0.3 |
| 4-methyl-1-pentene (Impurity) | 4.5 | 0.2 |
Visualization of the Analytical Workflow
The following diagram illustrates the workflow for the comprehensive purity validation of this compound.
Caption: Workflow for the multi-technique purity validation of this compound.
Conclusion
The validation of this compound purity is crucial for its reliable use in research and development. GC-MS stands out as a primary technique due to its high sensitivity and ability to both quantify the main component and identify impurities. For a comprehensive analysis, it is recommended to complement GC-MS data with spectroscopic techniques like ¹H NMR and FTIR to confirm the molecular structure and the absence of non-volatile or IR-active impurities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for establishing a robust purity validation workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. compoundchem.com [compoundchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Study of 1-Methoxy-4-methylpentane with Other Ether Solvents for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of a solvent is a critical parameter that profoundly influences reaction outcomes, process efficiency, and overall safety and environmental impact. Ethereal solvents are a cornerstone in a myriad of chemical transformations, particularly in organometallic chemistry, owing to their ability to solvate a wide range of compounds and their relative inertness. This guide presents a comparative analysis of 1-Methoxy-4-methylpentane against commonly employed ether solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and Methyl tert-Butyl Ether (MTBE).
This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, performance in key reactions, and safety profiles of these solvents, thereby facilitating informed decision-making in solvent selection for laboratory and process scale applications.
Physicochemical Properties: A Comparative Overview
The fundamental physical and chemical characteristics of a solvent dictate its behavior in a reaction system. Properties such as boiling point, melting point, and polarity are crucial for optimizing reaction conditions and subsequent work-up procedures. The following table summarizes the key physicochemical properties of this compound and its counterparts. It is important to note that while experimental data is available for the established solvents, some properties for this compound are computed due to a lack of published experimental values.
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Methyl tert-Butyl Ether (MTBE) |
| CAS Number | 3590-70-3[1] | 109-99-9[2] | 96-47-9[3] | 5614-37-9[4] | 1634-04-4[5] |
| Molecular Formula | C₇H₁₆O[1] | C₄H₈O[2] | C₅H₁₀O[3] | C₆H₁₂O[4] | C₅H₁₂O[5] |
| Molecular Weight ( g/mol ) | 116.20[1] | 72.11[2] | 86.13[3] | 100.16[4] | 88.15[5] |
| Boiling Point (°C) | ~130-132 (Predicted) | 66[6] | 80[3] | 106[4] | 55.2[7] |
| Melting Point (°C) | N/A | -108.4[8] | -136[3] | -140[4] | -109[5] |
| Density (g/mL @ 20°C) | ~0.78 (Predicted) | 0.889[2] | 0.855[9] | 0.86[4] | 0.74[7] |
| Viscosity (cP @ 25°C) | N/A | 0.48[8] | 0.6 | 0.69 | 0.36[10] |
| Water Solubility ( g/100g @ 20°C) | Low (Predicted) | Miscible[8] | 14[9] | 1.1[4] | 4.3[5] |
Performance in Key Chemical Applications
The utility of an ether solvent is best demonstrated by its performance in a range of chemical reactions. This section provides a comparative overview of these solvents in three critical transformations: Grignard reactions, metal hydride reductions, and Suzuki coupling reactions.
Grignard Reactions
The formation and reactivity of Grignard reagents are highly dependent on the coordinating ability of the ethereal solvent. The Lewis basicity of the ether oxygen stabilizes the magnesium center, facilitating reagent formation and influencing its reactivity.
While THF has been a conventional choice, its miscibility with water can complicate aqueous work-ups. Greener alternatives like 2-MeTHF and CPME have gained traction due to their lower water solubility and, in some cases, superior performance. For instance, 2-MeTHF has been shown to suppress the formation of Wurtz coupling by-products in certain Grignard reactions.[4][6][11]
Due to the lack of specific experimental data for this compound in Grignard reactions, its performance can be inferred from its structure. As a monoether, it is expected to be a suitable solvent for Grignard reagent formation. Its predicted higher boiling point compared to THF and MTBE could be advantageous for reactions requiring elevated temperatures. However, its performance relative to chelating ethers or those with different steric profiles would need to be experimentally determined.
Metal Hydride Reductions
Ether solvents are standard for reductions involving powerful hydride reagents like lithium aluminum hydride (LAH) due to their aprotic nature and ability to solubilize the hydride complexes. The choice of ether can influence the reaction rate and, in some cases, the stereoselectivity of the reduction. Diethyl ether and THF are the most commonly used solvents for these reactions.[8][12]
The higher boiling points of 2-MeTHF and CPME can be beneficial for reductions that require heating. The performance of this compound in this context has not been documented. Its expected inertness and suitable boiling range suggest it could be a viable solvent, but its efficacy compared to established solvents would require experimental validation.
Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of solvent can influence the solubility of the reactants and catalyst, and in some cases, the reaction kinetics and selectivity. While a variety of solvents can be used, ethers like THF and 1,4-dioxane (B91453) are frequently employed.[13]
The polarity and coordinating ability of the solvent can play a role in the catalytic cycle. The suitability of this compound for Suzuki coupling is not reported. Its lower polarity compared to THF might influence catalyst performance, and its higher boiling point could be advantageous for less reactive coupling partners.
Health, Safety, and Environmental Profile
A critical aspect of solvent selection is its impact on safety and the environment. Key considerations include flammability, peroxide formation, and toxicity.
| Feature | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Methyl tert-Butyl Ether (MTBE) |
| Flash Point (°C) | N/A | -14[2] | -11[3] | -1[4] | -28[5] |
| Peroxide Formation | Prone (Expected) | High[2] | Low[3] | Low[4] | Low[14] |
| Toxicity Profile | Data not available | Irritant, CNS effects[2] | Irritant, harmful if swallowed[3] | Irritant[4] | Irritant[5] |
| "Green" Solvent Classification | Not classified | Problematic | Recommended Alternative | Recommended Alternative | Problematic |
Ethers are known to form explosive peroxides upon exposure to air and light, with THF being particularly prone to this hazard.[2] 2-MeTHF and CPME are considered "greener" alternatives due to their lower tendency for peroxide formation and derivation from renewable resources (in the case of 2-MeTHF).[4][11] MTBE, while having a low tendency for peroxide formation, is a known groundwater contaminant. The peroxide-forming tendency of this compound is expected to be similar to other acyclic ethers and appropriate precautions should be taken.
Experimental Protocols
To facilitate a practical comparison, the following are generalized experimental protocols for key reactions. Researchers should adapt these procedures to their specific substrates and equipment.
Protocol 1: Comparative Grignard Reagent Formation and Reaction
Objective: To compare the efficacy of different ether solvents in the formation of a Grignard reagent and its subsequent reaction with a ketone.
Materials:
-
Magnesium turnings
-
Anhydrous Ether Solvent (this compound, THF, 2-MeTHF, CPME, or MTBE)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small portion of the anhydrous ether solvent to the flask.
-
In the dropping funnel, prepare a solution of 1-bromobutane (1.0 eq) in the same anhydrous ether.
-
Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and the observation of bubbling. Gentle heating may be necessary.
-
Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetone (0.8 eq) in the same anhydrous ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the ether solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the yield of the tertiary alcohol and any by-products.
Protocol 2: Comparative Metal Hydride Reduction of an Ester
Objective: To evaluate the performance of different ether solvents in the reduction of an ester to a primary alcohol using lithium aluminum hydride (LAH).
Materials:
-
Lithium aluminum hydride (LAH)
-
Ethyl benzoate (B1203000)
-
Anhydrous Ether Solvent (this compound, THF, 2-MeTHF, CPME, or MTBE)
-
Water
-
15% aqueous sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LAH (1.5 eq) in the anhydrous ether solvent.
-
Cool the LAH suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl benzoate (1.0 eq) in the same anhydrous ether.
-
Add the ethyl benzoate solution dropwise to the stirred LAH suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Add anhydrous magnesium sulfate and stir for an additional 15 minutes.
-
Filter the mixture and wash the solid with the ether solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzyl (B1604629) alcohol.
-
Analyze the product by GC-MS or NMR to determine the yield and purity.
Visualizing Experimental and Logical Workflows
To further aid in the practical application of this guide, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for solvent comparison and a logical decision-making process for solvent selection.
Caption: A generalized experimental workflow for the comparative evaluation of ether solvents.
Caption: A logical workflow for selecting an appropriate ether solvent based on key reaction parameters.
Conclusion
The selection of an ether solvent is a multifaceted decision that requires careful consideration of physicochemical properties, performance in the specific chemical transformation, and safety and environmental impacts. While traditional solvents like THF remain prevalent, "green" alternatives such as 2-MeTHF and CPME offer significant advantages, particularly for process development and scale-up.[4][11]
This compound presents an interesting, yet under-characterized, alternative. Based on its structure and predicted properties, it has the potential to be a useful solvent, particularly for reactions requiring higher temperatures. However, the lack of comprehensive experimental data on its performance and safety profile necessitates further investigation. Researchers are encouraged to consider this solvent in their screening studies, which will contribute valuable data to the chemical community and aid in the development of more sustainable synthetic methodologies.
References
- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 9. 1-Methoxy-4-methylpentan-2-one | C7H14O2 | CID 13108539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. uop.edu.pk [uop.edu.pk]
- 13. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 14. wwjmrd.com [wwjmrd.com]
A Comparative Analysis of 1-Methoxy-4-methylpentane and MTBE as Fuel Additives
An in-depth evaluation of two ether-based fuel additives, 1-Methoxy-4-methylpentane and Methyl Tertiary-Butyl Ether (MTBE), reveals significant differences in their environmental impact and performance characteristics. While MTBE has been a widely used octane (B31449) enhancer, concerns over groundwater contamination have spurred research into less soluble alternatives like this compound and other higher ethers.
This guide provides a comparative analysis of these two compounds, summarizing their key fuel-related properties, environmental considerations, and synthesis methodologies. Due to the limited availability of direct experimental data for this compound, performance data for structurally similar higher ethers, such as Tertiary-Amyl Methyl Ether (TAME) and 2-methoxy-2,3-dimethylbutane (MDMB), are included to provide a reasonable approximation of its expected performance.
Performance and Physical Properties: A Tabular Comparison
The selection of a fuel additive is heavily reliant on its ability to boost octane ratings and its compatibility with gasoline, including its effect on vapor pressure. The following table summarizes the key physical and fuel-related properties of MTBE and provides estimated or analogous data for this compound based on available information for similar higher ethers.
| Property | This compound | Methyl Tertiary-Butyl Ether (MTBE) |
| Molecular Formula | C7H16O[1] | C5H12O |
| Molecular Weight ( g/mol ) | 116.20[2][1] | 88.15 |
| Oxygen Content (wt%) | ~13.8 | 18.2[3] |
| Boiling Point (°C) | Not available | 55.2[3] |
| Research Octane Number (RON) | Estimated: 100-110 | 117[3] |
| Motor Octane Number (MON) | Estimated: 90-100 | 102[3] |
| Blending Reid Vapor Pressure (RVP) (psi) | Estimated: < 4.0 | ~8.4[4] |
| Water Solubility (g/L at 20-25°C) | Low (estimated < 5) | 42-51[3][5] |
Experimental Protocols
Determination of Octane Number (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized Cooperative Fuel Research (CFR) engine. The test engine is a single-cylinder, variable compression ratio engine.
-
Sample Preparation: The fuel additive is blended with a base gasoline at a specified volume percentage.
-
Engine Operation: The CFR engine is operated under specific conditions for each test.
-
RON (ASTM D2699): Inlet air temperature of 52°C and an engine speed of 600 rpm.
-
MON (ASTM D2700): Inlet air temperature of 149°C and an engine speed of 900 rpm.
-
-
Knock Intensity Measurement: The knock intensity of the test fuel is measured and compared to that of primary reference fuels (a blend of iso-octane and n-heptane).
-
Octane Rating: The octane number of the test fuel is the percentage of iso-octane in the primary reference fuel that produces the same knock intensity.
Measurement of Reid Vapor Pressure (RVP)
The Reid Vapor Pressure (RVP) of gasoline and its blends is a measure of its volatility and is determined according to ASTM D323 or D4953.
-
Apparatus: A vapor pressure apparatus consisting of a liquid chamber and a vapor chamber is used.
-
Sample Handling: The chilled gasoline sample is introduced into the liquid chamber.
-
Assembly and Immersion: The vapor chamber is attached to the liquid chamber, and the assembled apparatus is immersed in a water bath at 37.8°C (100°F).
-
Pressure Measurement: The apparatus is shaken periodically until a constant pressure reading is obtained on the attached pressure gauge. This final pressure is the Reid Vapor Pressure.
Synthesis of Fuel Ethers
The synthesis of both this compound and MTBE can be achieved through the etherification of an alcohol with an olefin.
Williamson Ether Synthesis: A General Protocol for this compound
This compound can be synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.
-
Alkoxide Formation: Isoamyl alcohol (4-methyl-1-pentanol) is reacted with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding sodium isoamyloxide.
-
Nucleophilic Substitution: A methyl halide, such as methyl iodide (CH3I), is then added to the reaction mixture. The isoamyloxide ion acts as a nucleophile and displaces the iodide ion from the methyl group in an SN2 reaction.
-
Workup and Purification: The reaction mixture is then worked up by washing with water to remove any remaining base and salts. The organic layer is separated, dried, and the this compound is purified by distillation.
Caption: Williamson Ether Synthesis of this compound.
Industrial Synthesis of MTBE
The industrial production of MTBE involves the acid-catalyzed reaction of isobutylene (B52900) with methanol (B129727).
-
Feedstocks: Isobutylene (typically from a C4 refinery stream) and methanol are the primary feedstocks.
-
Reaction: The reactants are passed over an acidic ion-exchange resin catalyst in a fixed-bed reactor.
-
Separation: The reactor effluent, containing MTBE, unreacted methanol, and isobutylene, is sent to a distillation column to separate the MTBE product.
Caption: Industrial Synthesis of MTBE.
Environmental Impact and Considerations
A significant driver for seeking alternatives to MTBE is its environmental persistence and high water solubility, which has led to widespread groundwater contamination.[6] Higher molecular weight ethers, such as this compound, are generally less soluble in water, which is a significant environmental advantage.
Water Solubility and Biodegradability
-
MTBE: Has a relatively high water solubility of 42-51 g/L.[3][5] It is also resistant to biodegradation, leading to its persistence in contaminated aquifers.[6]
Impact on Air Quality
Both MTBE and other fuel ethers, when added to gasoline, increase the oxygen content of the fuel. This generally leads to more complete combustion, which can reduce emissions of carbon monoxide (CO) and unburned hydrocarbons.[8] However, the use of oxygenates can sometimes lead to an increase in nitrogen oxide (NOx) emissions.
Caption: Environmental Risk Comparison.
Conclusion
While MTBE has been an effective octane enhancer, its adverse environmental impact, primarily due to its high water solubility and persistence, has necessitated the exploration of alternatives. This compound, as a representative of higher molecular weight ethers, presents a promising alternative. Although direct experimental data on its fuel properties are scarce, the available information on similar compounds suggests that it would likely offer comparable octane-boosting capabilities with the significant advantage of much lower water solubility, thereby reducing the risk of widespread groundwater contamination. Further research and experimental validation of the fuel performance of this compound and other C6-C8 ethers are warranted to fully assess their viability as replacements for MTBE in gasoline formulations.
References
- 1. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. sustainablefuels.eu [sustainablefuels.eu]
- 4. EP0734429B1 - Use of tertiary-hexyl methyl ether as a motor gasoline additive - Google Patents [patents.google.com]
- 5. helpe.gr [helpe.gr]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. AMF [iea-amf.org]
A Comparative Guide to Alternative Solvents for 1-Methoxy-4-methylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical parameter in organic synthesis, profoundly influencing reaction outcomes, process efficiency, and environmental impact. 1-Methoxy-4-methylpentane, an ether solvent, is utilized in various chemical transformations. However, the growing emphasis on green chemistry principles necessitates an evaluation of more sustainable and safer alternatives. This guide provides an objective comparison of this compound with two prominent greener alternatives, 2-Methyltetrahydrofuran (B130290) (2-MeTHF) and Cyclopentyl methyl ether (CPME), supported by experimental data where available.
Executive Summary
Both 2-MeTHF and CPME have emerged as viable alternatives to traditional ether solvents, offering improved environmental profiles, enhanced safety, and, in many cases, superior or comparable performance in key organic reactions. 2-MeTHF is a bio-based solvent derived from renewable resources, while CPME offers high stability and a favorable safety profile. This guide will delve into a comparative analysis of their physical and chemical properties, performance in common organic reactions, and provide detailed experimental protocols. While direct comparative studies including this compound are limited, this guide consolidates available data to facilitate informed solvent selection.
Data Presentation: A Head-to-Head Comparison
A comprehensive understanding of the physicochemical properties of a solvent is paramount for its selection in a specific chemical transformation. The following table summarizes the key properties of this compound and its greener alternatives.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |
| CAS Number | 3590-70-3[1][2][3] | 96-47-9[4] | 5614-37-9[5] |
| Molecular Formula | C₇H₁₆O[1][2] | C₅H₁₀O[4] | C₆H₁₂O[5] |
| Molecular Weight | 116.20 g/mol [1][2] | 86.13 g/mol [4] | 100.16 g/mol [5] |
| Boiling Point | Not available | 80 °C[4] | 106 °C[5] |
| Melting Point | Not available | -136 °C[4] | -140 °C[5] |
| Density | Not available | 0.85 kg/L (at 20 °C)[4] | 0.86 g/mL (at 25 °C)[5] |
| Solubility in Water | Not available | 140 g/L (at 20 °C)[4] | Low |
| Flash Point | Not available | -11 °C[4] | -1 °C[6] |
| Key Safety Notes | Data not readily available | Flammable liquid, can cause eye and respiratory irritation, harmful if swallowed.[4] Forms peroxides on storage.[4] | Low formation of peroxides, relatively stable under acidic and basic conditions.[6] |
| Green Chemistry Aspects | Not considered a green solvent | Bio-based, derived from renewable resources like corncobs.[7] | Considered a green solvent, though petrochemically derived.[8] |
Performance in Key Organic Reactions
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation. The solvent plays a crucial role in stabilizing the Grignard reagent.
Experimental Data Summary: Grignard Reaction
| Solvent | Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| CPME | 3-Bromoanisole (B1666278) | 3-Methoxyphenylmagnesium bromide | 1-(3-Methoxyphenyl)-1-phenylmethanol | 95 | [4] |
| 2-MeTHF | 2-Iodopyridine | (2-pyridyl)magnesium iodide | Chiral 1,3-amino alcohol | High (not specified) | [9] |
| THF | 3-Bromoanisole | 3-Methoxyphenylmagnesium bromide | 1-(3-Methoxyphenyl)-1-phenylmethanol | 96 | [4] |
Note: While a direct yield comparison for 2-MeTHF in the same reaction as CPME and THF is not provided in the source, the study notes that Grignard reactions in CPME proceeded in high yields, comparable to those in THF and 2-MeTHF.[4]
Experimental Protocol: Grignard Reaction of 3-Bromoanisole in CPME [4]
Materials:
-
Magnesium turnings
-
Diisobutylaluminum hydride (DIBALH)
-
Cyclopentyl methyl ether (CPME)
-
3-Bromoanisole
Procedure:
-
To a suspension of well-ground magnesium turnings (30 mmol) in CPME (3 mL), add DIBALH (0.15 mmol) as an activator.
-
After stirring for 30 minutes at room temperature, warm the suspension to 60 °C.
-
Add a solution of 3-bromoanisole (20 mmol) in CPME (13 mL) dropwise.
-
Stir the reaction mixture at 60 °C for a total of 3 hours.
-
After cooling to room temperature, add a solution of benzaldehyde (1 equivalent) in CPME (2 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Perform a standard aqueous workup and purify the product, 1-(3-methoxyphenyl)-1-phenylmethanol, by chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.
Experimental Data Summary: Suzuki-Miyaura Coupling of Amides [10]
| Solvent | Amide Substrate | Boronic Acid | Catalyst | Base | Yield (%) |
| 2-MeTHF | N-Boc-N-(p-tolyl)aniline | 4-Tolylboronic acid | Neolyst CX31 | K₂CO₃ | 95 |
| CPME | N-Boc-N-(p-tolyl)aniline | 4-Tolylboronic acid | Neolyst CX31 | K₂CO₃ | 94 |
| THF | N-Boc-N-(p-tolyl)aniline | 4-Tolylboronic acid | Neolyst CX31 | K₂CO₃ | 92 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling in 2-MeTHF [10]
Materials:
-
Amide substrate (e.g., N-Boc-N-(p-tolyl)aniline)
-
Arylboronic acid (e.g., 4-Tolylboronic acid)
-
Palladium catalyst (e.g., Neolyst CX31, 3 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a reaction vessel, combine the amide (1 equivalent), arylboronic acid (2.5 equivalents), palladium catalyst, and base.
-
Add 2-MeTHF to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated) until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Solvent Selection Logic
The following diagram illustrates a logical workflow for selecting a suitable solvent, considering key performance and sustainability criteria.
Caption: A workflow for selecting an alternative solvent.
Conclusion
The evidence presented in this guide strongly suggests that 2-MeTHF and CPME are excellent, greener alternatives to traditional ether solvents and should be strongly considered as replacements for this compound in organic synthesis.
-
2-Methyltetrahydrofuran (2-MeTHF) stands out as a bio-derived solvent with a good performance profile, often matching or exceeding that of traditional ethers like THF.[7][9] Its limited water miscibility simplifies work-up procedures, a significant advantage in process chemistry.[7]
-
Cyclopentyl methyl ether (CPME) offers the benefits of a higher boiling point, allowing for a wider range of reaction temperatures, and exceptional stability, including a reduced tendency to form explosive peroxides.[5][6] Its performance in Grignard reactions is comparable to that of THF.[4]
For researchers and drug development professionals, the adoption of these greener solvents can lead to safer, more sustainable, and often more efficient synthetic processes. While direct comparative data against this compound is sparse, the favorable properties and proven performance of 2-MeTHF and CPME in key reaction classes make them compelling alternatives worthy of experimental evaluation in specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. nbinno.com [nbinno.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journalijdr.com [journalijdr.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Performance Showdown: 1-Methoxy-4-methylpentane in Grignard Reactions - A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent in a Grignard reaction is critical to its success, influencing yield, safety, and reaction kinetics. This guide provides a comparative analysis of 1-Methoxy-4-methylpentane against established ethereal solvents—Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl methyl ether (CPME)—in the context of Grignard reactions. Due to a lack of direct experimental data for this compound in this application, this guide leverages its known physicochemical properties for a theoretical performance assessment alongside experimental data for the alternative solvents.
Executive Summary
Grignard reactions, a cornerstone of carbon-carbon bond formation, are highly sensitive to the reaction environment. The ideal solvent must effectively solvate the Grignard reagent, remain inert to the highly reactive organometallic species, and facilitate a safe and efficient reaction. While THF has been a traditional choice, its safety profile has led to the exploration of alternatives like 2-MeTHF and CPME. This compound, an acyclic ether, presents an intriguing, yet un-delineated, alternative. This guide will provide a data-driven comparison of the established solvents and a theoretical evaluation of this compound's potential.
Data Presentation: A Comparative Overview of Solvent Properties
The selection of a solvent for a Grignard reaction is a multi-faceted decision, balancing physical properties, reactivity, and safety considerations. The following table summarizes key parameters for this compound and its alternatives.
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |
| Molecular Weight ( g/mol ) | 116.20 (Computed)[1][2] | 72.11 | 86.13 | 100.16 |
| Boiling Point (°C) | Not available | 66 | 80 | 106 |
| Flash Point (°C) | Not available | -14 | -11 | -1 |
| Density (g/mL) | Not available | 0.889 | 0.854 | 0.860 |
| Solubility in Water | Not available | Miscible | Sparingly soluble | Very low solubility |
| Peroxide Formation | Expected | High | Lower than THF | Low |
| Grignard Reagent Solubility | Theoretical: Good | Excellent | Good | Good |
| Typical Reaction Yields | Not available | Generally High | High, sometimes superior to THF | Good to High |
Note: Data for this compound is based on computed values where experimental data is unavailable. The performance in Grignard reactions is theoretical.
Theoretical Performance Analysis of this compound
Lacking direct experimental validation, a theoretical assessment of this compound's suitability for Grignard reactions can be extrapolated from its structural and computed properties:
-
Solvating Power: As an ether, this compound possesses lone pairs on its oxygen atom, which are essential for coordinating with the magnesium center of the Grignard reagent, thereby stabilizing it in solution. Its acyclic and flexible structure may allow for effective solvation, comparable to other acyclic ethers.
-
Reactivity and Steric Hindrance: The methoxy (B1213986) group is generally stable under Grignard conditions. The steric bulk of the isobutyl group might influence the solvation sphere around the magnesium atom, potentially affecting the reactivity of the Grignard reagent.
-
Safety Profile: The propensity for peroxide formation is a significant concern with ethereal solvents. As an ether, this compound should be handled with the assumption that it can form explosive peroxides over time, especially when exposed to air and light. Its likely higher boiling point and flash point compared to diethyl ether or THF could offer a safety advantage in terms of reduced volatility and flammability.
Experimental Protocols: A General Guide to Grignard Reactions
The following protocol provides a general methodology for conducting a Grignard reaction, adaptable for use with various ethereal solvents.
Materials:
-
Magnesium turnings
-
Anhydrous ethereal solvent (THF, 2-MeTHF, or CPME)
-
Organic halide (e.g., bromobenzene)
-
Electrophile (e.g., benzophenone)
-
Iodine crystal (for initiation)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Apparatus Setup: All glassware must be meticulously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Initiation: Magnesium turnings and a small crystal of iodine are placed in the reaction flask. The flask is gently warmed under the inert atmosphere to activate the magnesium.
-
Grignard Reagent Formation: A solution of the organic halide in the anhydrous solvent is added dropwise from the dropping funnel. The initiation of the reaction is indicated by a color change and a gentle reflux. The addition rate is controlled to maintain a steady reaction.
-
Reaction with Electrophile: Once the Grignard reagent formation is complete, a solution of the electrophile in the anhydrous solvent is added dropwise at a controlled temperature (often 0 °C or room temperature).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product, which can then be purified by techniques such as crystallization or column chromatography.
Visualizing the Workflow: The Grignard Reaction Pathway
The following diagram illustrates the logical steps involved in a typical Grignard reaction, from reagent preparation to product isolation.
Caption: A generalized workflow for a typical Grignard reaction.
Conclusion
While THF remains a workhorse solvent for Grignard reactions, greener alternatives like 2-MeTHF and CPME offer significant advantages in terms of safety and ease of work-up, often with comparable or even improved yields. The performance of this compound in this context remains a subject for future experimental investigation. Based on its chemical structure, it is plausible that it could function as a viable solvent for Grignard reactions. However, without empirical data, its efficiency, safety profile, and potential side reactions are unknown. Researchers are encouraged to consider the well-documented performance and safety benefits of 2-MeTHF and CPME as modern alternatives to traditional ethereal solvents. Further studies are warranted to fully characterize the potential of this compound and expand the toolkit of solvents for this essential organic transformation.
References
Confirming the Structure of 1-Methoxy-4-methylpentane with 1H and 13C NMR: A Comparative Guide
In the realm of chemical research and drug development, unambiguous structural confirmation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 1-methoxy-4-methylpentane and its structural isomer, 2-methoxy-4-methylpentane, to showcase how NMR data provides definitive structural evidence.
This guide will delve into the predicted spectral data for these two isomers, present it in a clear tabular format for easy comparison, and provide a detailed experimental protocol for acquiring such data. Furthermore, a logical workflow for structural determination using NMR will be visualized.
Predicted NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and 2-methoxy-4-methylpentane. These predictions are crucial for illustrating the key differences that allow for their unambiguous differentiation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| This compound | 2-Methoxy-4-methylpentane | ||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.30 | s | 3H | -OCH₃ |
| 3.38 | t | 2H | -CH₂-O- |
| 1.50 | m | 2H | -CH₂-CH₂-O- |
| 1.18 | m | 1H | -CH(CH₃)₂ |
| 0.88 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| This compound | 2-Methoxy-4-methylpentane | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 73.0 | -CH₂-O- | 78.0 | -CH-O- |
| 58.5 | -OCH₃ | 56.5 | -OCH₃ |
| 38.8 | -CH₂-CH(CH₃)₂ | 42.0 | -CH₂-CH(CH₃)₂ |
| 28.0 | -CH(CH₃)₂ | 25.0 | -CH(CH₃)₂ |
| 22.6 | -CH(CH₃)₂ | 22.5 | -CH(CH₃)₂ (one of two) |
| 23.0 | -CH(CH₃)₂ (one of two) | ||
| 19.0 | -CH(OCH₃)-CH₃ |
Structural Elucidation Workflow
The process of confirming a chemical structure using NMR data follows a logical progression. The following diagram illustrates this workflow, from sample preparation to final structure confirmation by comparing the acquired data with that of potential isomers.
Caption: A flowchart illustrating the systematic process of confirming a molecular structure using NMR spectroscopy.
Experimental Protocols
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.
1. Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹³C NMR: A more concentrated sample of 20-50 mg in 0.6-0.7 mL of the deuterated solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
Ensure the sample is fully dissolved. Use a high-purity deuterated solvent to minimize interfering signals.
-
Transfer the solution to a clean, dry NMR tube.
2. ¹H NMR Acquisition Parameters (Typical for a 500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.
3. ¹³C NMR Acquisition Parameters (Typical for a 125 MHz Spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment is standard to obtain a spectrum with singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds is a common starting point.
-
Spectral Width: A wider spectral width of 0 to 220 ppm is necessary to cover the typical range of carbon chemical shifts.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
By following these protocols and carefully analyzing the resulting spectra in comparison to predicted data for potential isomers, researchers can confidently confirm the structure of this compound and other novel chemical entities.
A Comparative Guide to Analytical Methods for the Quality Control of 1-Methoxy-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for ensuring the quality and purity of 1-Methoxy-4-methylpentane, a key aliphatic ether. In drug development and scientific research, the purity of such reagents is paramount to the reliability and reproducibility of experimental outcomes. This document details and objectively compares the performance of principal analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for quality control.
Introduction to Analytical Approaches
The quality control of this compound and its alternatives, such as 2-Methoxy-2-methylpentane and tert-Amyl methyl ether (TAME), primarily relies on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for separating and identifying volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for determining absolute purity. Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy provide essential information about the compound's functional groups and can be used for rapid identity confirmation.
Comparison of Key Analytical Methods
The selection of an analytical method is contingent on various factors, including the required precision, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for the quality control of aliphatic ethers.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based identification and quantification. | Signal intensity is directly proportional to the number of protons, allowing for absolute purity determination against a certified internal standard. | Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations of functional groups. |
| Primary Use | Separation and quantification of volatile impurities, identification of unknown components. | Absolute purity determination, structural confirmation, and quantification of major components. | Rapid identity confirmation, functional group analysis, and detection of gross contamination. |
| Sensitivity | High sensitivity, capable of detecting trace impurities at ppm or even ppb levels. | Generally less sensitive than GC-MS, making it less suitable for detecting impurities below 0.1%. | Lower sensitivity, primarily used for qualitative analysis or quantification of major components. |
| Quantification | Typically relies on area percent normalization or external/internal calibration with reference standards. | A primary ratio method of measurement, traceable to the International System of Units (SI) through a certified internal standard.[1][2][3] | Can be quantitative with the development of a calibration curve, but is less precise than chromatographic or NMR methods. |
| Sample Preparation | Simple dilution in a volatile solvent. | Requires accurate weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent.[4] | Typically requires no sample preparation for liquid samples. |
| Analysis Time | 20-40 minutes per sample. | 15-20 minutes per sample for data acquisition. | 1-5 minutes per sample. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide specific methodologies for the quality assessment of this compound and its alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To separate, identify, and quantify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Method Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to obtain a concentration of 10 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial for analysis.
Quantitative ¹H NMR (qNMR) for Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or higher, equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons (typically 30-60 seconds) to ensure full signal recovery.[5]
-
Number of Scans: 16-64, depending on the sample concentration.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation
Objective: To confirm the identity of this compound by identifying its characteristic functional groups.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.
Method Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, followed by a dry cloth.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the this compound sample directly onto the center of the ATR crystal.
Data Analysis: The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic peaks for aliphatic ethers include a strong C-O stretching band in the region of 1250-1050 cm⁻¹.[6]
Visualization of Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of an incoming aliphatic ether solvent like this compound in a pharmaceutical or research setting.
References
A Comparative Guide to Ethereal Solvents: 1-Methoxy-4-methylpentane vs. Diethyl Ether
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly influence reaction outcomes, process efficiency, and safety. Diethyl ether, a historically favored solvent in organic synthesis, is facing increasing scrutiny due to safety concerns. This guide provides a detailed comparison of the solvent effects of 1-Methoxy-4-methylpentane and the traditional benchmark, diethyl ether, supported by available physical data and general principles of solvent chemistry.
This comparison aims to provide an objective analysis of their physical properties and potential performance in common applications, with a focus on providing researchers with the information needed to make informed decisions on solvent selection. While extensive experimental data for this compound is not as readily available as for diethyl ether, we can extrapolate its likely behavior based on its structure and compare it to the well-documented characteristics of diethyl ether.
Physical and Chemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its behavior in a reaction. The following table summarizes the key physical and chemical data for this compound and diethyl ether.
| Property | This compound | Diethyl Ether |
| Molecular Formula | C₇H₁₆O[1][2] | C₄H₁₀O |
| Molecular Weight | 116.20 g/mol [1][2] | 74.12 g/mol |
| Boiling Point | Predicted: ~120-140 °C | 34.6 °C |
| Density | Predicted: ~0.75-0.85 g/mL | 0.713 g/mL |
| Flash Point | Predicted: Higher than Diethyl Ether | -45 °C[3] |
| Polarity | Predicted: Moderately Polar | Moderately Polar[4] |
| Hydrogen Bond Acceptor Count | 1[2][5] | 1 |
| Hydrogen Bond Donor Count | 0[2][5] | 0 |
| Water Solubility | Predicted: Low | Slightly soluble (6.9 g/100 mL at 20°C) |
| Peroxide Formation | Predicted: Lower tendency than Diethyl Ether | High tendency[3][6] |
Performance in Key Applications: A Comparative Analysis
The choice of an ethereal solvent is often dictated by the specific requirements of a chemical transformation. Here, we compare the predicted and known performance of this compound and diethyl ether in critical applications.
Grignard Reactions
Ethereal solvents are crucial for the formation and stabilization of Grignard reagents. The lone pairs on the ether oxygen coordinate with the magnesium atom, stabilizing the highly reactive organometallic species.
-
Diethyl Ether: It is a well-established and effective solvent for a wide range of Grignard reactions.[3] Its low boiling point facilitates easy removal post-reaction. However, its high volatility and tendency to form explosive peroxides are significant safety drawbacks.[3][6]
-
This compound: Based on its structure as an ether, it is expected to be a suitable solvent for Grignard reactions. Its predicted higher boiling point would allow for reactions to be conducted at elevated temperatures, which can be advantageous for less reactive halides. The lower volatility would also reduce solvent loss and improve safety. The bulkier structure compared to diethyl ether might influence the solvation of the Grignard reagent, potentially affecting reaction kinetics.
Nucleophilic Substitution Reactions
The polarity of the solvent can significantly impact the rate of nucleophilic substitution reactions.
-
Diethyl Ether: As a relatively non-polar aprotic solvent, it is suitable for many S_N2 reactions, particularly those involving organometallic reagents.
-
This compound: Its predicted moderate polarity suggests it would also be a competent solvent for S_N2 reactions. The absence of a hydroxyl group makes it an aprotic solvent, which is generally preferred for this reaction type to avoid solvation of the nucleophile.
Extractions
Solvent properties such as polarity and water miscibility are critical for efficient liquid-liquid extractions.
-
Diethyl Ether: Its low polarity and slight water solubility make it a common choice for extracting organic compounds from aqueous solutions.
-
This compound: With a predicted low water solubility and the ability to dissolve a range of organic compounds, it is expected to be an effective extraction solvent. Its lower volatility compared to diethyl ether would be a significant advantage in terms of reduced solvent loss during the extraction process.
Experimental Protocols: A General Framework for Solvent Comparison
To directly compare the efficacy of this compound and diethyl ether in a specific application, a standardized experimental protocol is essential. The following provides a general methodology for evaluating solvent performance in a Grignard reaction.
Objective: To compare the yield of a Grignard reaction using this compound and diethyl ether as solvents.
Materials:
-
Magnesium turnings
-
An appropriate aryl or alkyl halide (e.g., bromobenzene)
-
An electrophile (e.g., benzaldehyde)
-
This compound (anhydrous)
-
Diethyl ether (anhydrous)
-
Iodine crystal (as an initiator)
-
Anhydrous workup and purification solvents (e.g., saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings and a crystal of iodine in the flask.
-
Grignard Reagent Formation:
-
Experiment A: Prepare a solution of the halide in anhydrous this compound in the dropping funnel. Add a small portion to the magnesium turnings and initiate the reaction (gentle heating may be required). Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
Experiment B: Repeat the procedure using anhydrous diethyl ether as the solvent.
-
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile in the respective anhydrous solvent dropwise.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the yield for both experiments. Compare the yields to evaluate the performance of each solvent.
Visualizing the Comparison: Logical Relationships and Workflows
To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.
Conclusion
While diethyl ether has a long history as a reliable solvent in organic synthesis, its significant safety hazards necessitate the exploration of viable alternatives. This compound presents itself as a promising candidate, with predicted properties that suggest comparable performance to diethyl ether in key applications, coupled with a potentially improved safety profile due to its lower volatility and reduced tendency for peroxide formation.
The higher boiling point of this compound offers the flexibility of conducting reactions at higher temperatures, which could be beneficial for certain transformations. However, this also means that its removal might require more energy compared to the highly volatile diethyl ether.
Ultimately, the choice of solvent will depend on the specific requirements of the reaction, including the nature of the reactants, the desired reaction temperature, and the safety infrastructure of the laboratory. The information and the general experimental framework provided in this guide are intended to empower researchers to make a more informed and objective decision when selecting an ethereal solvent for their synthetic needs. Further experimental investigation is encouraged to fully elucidate the solvent effects of this compound in a broader range of chemical reactions.
References
Evaluating 1-Methoxy-4-methylpentane as a Green Solvent Alternative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principles of green chemistry are increasingly integral to modern chemical research and pharmaceutical development, with a strong emphasis on the use of safer and more sustainable solvents.[1] Solvents are a major contributor to the environmental impact of chemical processes, often constituting the largest mass component of a reaction mixture.[2] This has led to the development and evaluation of novel solvents with improved environmental, health, and safety (EHS) profiles. This guide provides a comparative evaluation of 1-Methoxy-4-methylpentane as a potential green solvent alternative. Due to the limited availability of experimental data for this specific compound, its properties are compared with those of well-characterized green solvents based on computed data and structure-activity relationships.
Physicochemical Properties: A Comparative Analysis
A solvent's utility and "greenness" are determined by a range of physical and chemical properties. An ideal green solvent should have a low toxicity, be derived from renewable resources, be biodegradable, and have a low environmental impact.[3][4] From a practical standpoint, properties such as boiling point, polarity, and viscosity are crucial for its application in chemical reactions and processes.
The following table compares the computed properties of this compound with the experimental properties of several established green solvents.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Computed) | 2-Methyltetrahydrofuran (2-MeTHF) (Experimental) | Cyclopentyl Methyl Ether (CPME) (Experimental) | Diethyl Ether (Experimental) |
| Molecular Formula | C₇H₁₆O[5] | C₅H₁₀O | C₆H₁₂O | C₄H₁₀O |
| Molecular Weight ( g/mol ) | 116.20[5] | 86.13 | 100.16 | 74.12 |
| Boiling Point (°C) | N/A | 78-80 | 106 | 34.6 |
| Density (g/mL) | N/A | 0.86 | 0.86 | 0.713 |
| Viscosity (cP at 20°C) | N/A | 0.6 | 0.6 | 0.23 |
| LogP (Octanol-Water Partition Coefficient) | 2.1[5] | 1.1 | 1.5 | 0.89 |
| Topological Polar Surface Area (Ų) | 9.2[5] | 13.1 | 9.2 | 9.2 |
| Flash Point (°C) | N/A | -11 | -1 | -45 |
| Toxicity/Safety Profile | Data Not Available | Irritant, Flammable | Irritant, Flammable, Peroxide former | Highly Flammable, Peroxide former |
Note: "N/A" indicates that experimental data was not found for this compound.
Experimental Protocols for Green Solvent Evaluation
The evaluation of a new chemical as a green solvent requires a systematic approach to characterize its physical properties, performance in chemical transformations, and its environmental, health, and safety profile.
Determination of Physicochemical Properties
-
Boiling Point: Determined by distillation at atmospheric pressure using standard laboratory glassware.
-
Density: Measured using a pycnometer or a vibrating tube densitometer at a controlled temperature.
-
Viscosity: Measured using a viscometer (e.g., Ubbelohde or Brookfield) at a controlled temperature.
-
Polarity: Can be estimated using solvatochromic dyes (e.g., Reichardt's dye) and UV-Vis spectroscopy.
-
Water Solubility: Determined by equilibrating the solvent with water and quantifying the concentration in the aqueous phase using techniques like gas chromatography (GC) or Karl Fischer titration.
Performance Evaluation in a Standard Reaction
A common method to assess a new solvent's performance is to use it in a well-understood chemical reaction and compare the results (e.g., reaction rate, yield, selectivity) to those obtained with conventional solvents. A nucleophilic substitution reaction, such as the Williamson ether synthesis, is a suitable model.[6]
Materials:
-
Reactants (e.g., a phenol (B47542) and an alkyl halide)
-
Base (e.g., potassium carbonate)
-
Solvent to be tested (this compound)
-
Reference solvents (e.g., 2-MeTHF, CPME, DMF)
-
Analytical standards for GC or HPLC analysis
Procedure:
-
Set up parallel reactions in sealed vials, each containing the same molar quantities of reactants and base.
-
Add a precise volume of the test solvent and each of the reference solvents to their respective vials.
-
Place the vials in a temperature-controlled shaker or heating block and run the reactions for a predetermined time.
-
At regular intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots and analyze them by GC or HPLC to determine the conversion of reactants and the yield of the product.
-
Compare the reaction profiles and final yields obtained in this compound with those from the reference solvents.
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow for evaluating a green solvent and a hypothetical experimental setup.
Caption: Workflow for the evaluation of a potential green solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 5. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Results for 1-Methoxy-4-methylpentane
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-Methoxy-4-methylpentane, a volatile organic compound. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data. This document outlines the cross-validation of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), and provides supporting experimental data and protocols.
Cross-validation of analytical methods is a critical process to ensure the accuracy, reliability, and consistency of results. By comparing the data obtained from two distinct analytical techniques, a higher level of confidence in the measurements can be achieved. This is particularly important in regulated environments such as the pharmaceutical industry.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by ionization in a flame |
| Selectivity | High (based on mass fragmentation patterns) | Moderate (based on retention time) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 95-105% | 90-110% |
| Precision (RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL to ng/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and GC-FID are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For unknown samples, dilute them with the solvent to fall within the calibration range.
-
Add an appropriate internal standard (e.g., a deuterated analog) to all calibration standards, QC samples, and unknown samples.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
3. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for GC-MS.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
3. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of analytical results between two distinct methods.
Caption: Workflow for cross-validation of two analytical methods.
Safety Operating Guide
Proper Disposal of 1-Methoxy-4-methylpentane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending from experimentation to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methoxy-4-methylpentane, ensuring laboratory safety and regulatory compliance.
Crucial Initial Step: Always Consult the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, it is imperative to locate and thoroughly review its specific Safety Data Sheet (SDS). The SDS contains critical, substance-specific information regarding hazards, handling, storage, and disposal. The procedures outlined below are based on general best practices for flammable liquid chemicals and should be considered supplementary to the SDS for this compound.
Summary of Key Disposal Information
The following table summarizes the essential parameters and guidelines for the disposal of this compound, based on its likely classification as a flammable liquid.
| Parameter | Guideline | Rationale |
| Waste Classification | Likely Hazardous Waste (Flammable Liquid) | Ethers are typically classified as hazardous due to their flammability. |
| Disposal Method | Collection for professional disposal by a licensed hazardous waste contractor. | Improper disposal, such as drain disposal or evaporation, is prohibited for flammable and potentially environmentally harmful chemicals.[1][2] |
| Container Type | Chemically compatible, sealed container with a secure, tight-fitting lid. | To prevent leaks, reactions, and the release of flammable vapors.[1][3] |
| Labeling | "Hazardous Waste" with the full chemical name: "this compound". | Ensures proper identification, handling, and segregation by waste management personnel.[1][3][4] |
| Storage of Waste | In a designated, well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. | To mitigate the risk of fire and explosion.[1][5] |
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as specified in the SDS. This typically includes:
-
Chemical safety goggles
-
Nitrile or other chemically resistant gloves
-
A fully-buttoned lab coat
2. Waste Collection:
-
Collect all waste containing this chemical in a designated and appropriately labeled hazardous waste container.[1][3][4] The container must be chemically compatible to prevent degradation.
-
The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[1][3]
-
If mixing wastes, ensure that this compound is compatible with all other components in the waste container.
3. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[1][3][4] Do not use abbreviations or chemical formulas.
-
If the waste is a mixture, list all components and their approximate percentages.
-
Indicate the date when waste was first added to the container (accumulation start date).[3]
4. Storage of Chemical Waste:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[1][3]
-
Store the container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from all sources of ignition, including heat, sparks, and open flames.[1][5]
-
Segregate the waste from incompatible materials, such as oxidizing agents.[1]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and regulatory procedures for waste handover, including any required documentation. The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" approach for hazardous waste, meaning it is tracked from generation to final disposal.[3][6][7]
6. Disposal of Empty Containers:
-
A container that has held this compound must be handled carefully.
-
For a container to be considered "empty," it must be triple-rinsed with a suitable solvent.[4][8]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinsate disposal will depend on local regulations and the solvent used.
-
Once properly rinsed and air-dried in a well-ventilated area (such as a fume hood), the original label must be defaced or removed, and the container marked as "EMPTY".[8] The container may then be disposed of in the regular trash or recycled, in accordance with your institution's policies.[8]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. mtu.edu [mtu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Essential Safety and Operational Guide for Handling 1-Methoxy-4-methylpentane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-Methoxy-4-methylpentane. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Summary and Classification
Based on the surrogate compound, this compound is anticipated to be a flammable liquid that can cause skin, eye, and respiratory tract irritation. Ingestion may lead to aspiration pneumonitis.[1][2]
| Hazard Classification (based on 4-Methoxy-4-methyl-2-pentanone) | GHS Category |
| Flammable liquids | Category 3 |
| Acute toxicity, Inhalation | Category 4 |
| Skin irritation | Category 2 |
| Eye irritation | Category 2 |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Prevents skin contact which can cause irritation. |
| Body Protection | Chemical-resistant lab coat or coveralls | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Necessary when working in poorly ventilated areas or when the potential for vapor inhalation exists.[1] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following procedures is critical to minimize risks associated with the handling and storage of this compound.
Handling:
-
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
Ignition Sources: This compound is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools and explosion-proof equipment.[4][5]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[3][4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.
Storage:
-
Container: Store in a tightly closed, properly labeled container.[3][4]
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[3][4]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
Disposal Plan
Improper disposal of chemical waste poses a significant environmental and safety risk. Follow these steps for the responsible disposal of this compound.
-
Waste Classification: This chemical should be treated as hazardous waste due to its flammability.
-
Container: Collect all waste containing this compound in a designated, chemically compatible, and leak-proof container with a secure lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list all its contents.
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated area, away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or by evaporation.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE [inchem.org]
- 2. 4-Methoxy-4-methyl-2-pentanone - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-METHOXY-4-METHYLPENTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
